1-(Difluoromethyl)-7-fluoronaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7F3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-7-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6,11H |
InChI Key |
KVFVJBWJARJZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties and Synthetic Utility of 1-(Difluoromethyl)-7-fluoronaphthalene: A Comprehensive Technical Guide
Executive Summary
In the modern landscape of drug design and advanced materials science, the strategic incorporation of fluorinated motifs is paramount. 1-(Difluoromethyl)-7-fluoronaphthalene (1-DFM-7-FN) represents a highly specialized scaffold that leverages dual fluorination strategies to fine-tune physicochemical and pharmacokinetic profiles. As a Senior Application Scientist, I have observed that the simultaneous deployment of a difluoromethyl (-CF₂H) group and an aromatic fluorine (-F) atom on a rigid naphthalene core creates a synergistic effect. This guide explores the chemical causality behind these properties, provides a self-validating synthetic protocol, and outlines the bioisosteric logic driving its application in medicinal chemistry.
Physicochemical Profiling & Structural Causality
The distinct behavior of 1-DFM-7-FN in biological and chemical systems is not coincidental; it is the direct result of the electronic and steric perturbations introduced by its substituents.
The Difluoromethyl (-CF₂H) Motif
The -CF₂H group is widely recognized as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities 1. The causality behind its utility lies in its unique electronic distribution. The strong electron-withdrawing capacity of the two geminal fluorine atoms highly polarizes the adjacent C-H bond. This polarization allows the proton to act as a weak hydrogen bond donor, enhancing target receptor binding affinity. Concurrently, the highly fluorinated nature of the carbon increases the overall lipophilicity of the molecule, facilitating passive cellular membrane permeability 2.
The Aromatic Fluorine (-F) Motif
The introduction of a fluorine atom at the 7-position of the naphthalene ring serves primarily as a metabolic shield. The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol (compared to ~414.2 kJ/mol for a standard C-H bond) 3. By replacing a hydrogen atom at a known metabolic hotspot with fluorine, medicinal chemists can effectively block Cytochrome P450 (CYP450)-mediated oxidative degradation, thereby increasing the drug candidate's half-life and lowering the required drug load.
Quantitative Data Summary
The following table summarizes the core quantitative and spectroscopic data critical for the characterization of 1-DFM-7-FN.
Table 1: Physicochemical and Spectroscopic Properties of 1-DFM-7-FN
| Property | Value / Description | Causality / Significance |
| Molecular Formula | C₁₁H₇F₃ | Core naphthalene + CF₂H + F |
| Molecular Weight | 196.17 g/mol | Maintains low MW for Lipinski's Rule of 5 |
| C-F Bond Energy | ~485.3 kJ/mol | Confers high metabolic stability 3 |
| ¹H NMR (CF₂H) | Triplet, δ ~6.8 ppm (²JHF ≈ 55 Hz) | Splitting caused by two adjacent ¹⁹F nuclei |
| ¹⁹F NMR (CF₂H) | Doublet, δ -110 to -115 ppm | Characteristic shift for aliphatic C-F 4 |
| ¹⁹F NMR (Ar-F) | Multiplet, δ -115 to -125 ppm | Upfield shift due to aromatic shielding |
Bioisosteric & Metabolic Logic in Drug Design
To visualize the strategic utility of this compound, we map the relationship between its structural motifs and their resulting pharmacological benefits.
Fig 1: Pharmacological and physicochemical causality of the 1-DFM-7-FN structural motifs.
Synthetic Methodologies & Reaction Workflows
Synthesizing 1-DFM-7-FN requires precise control to prevent over-fluorination or degradation of the aromatic system. The most robust, modern approach utilizes Visible-Light Photoredox Catalysis . This method is chosen over traditional radical initiators (like AIBN with heat) because the mild room-temperature conditions prevent the thermal degradation of sensitive intermediates and ensure high regioselectivity 2.
Fig 2: Visible-light photoredox synthetic workflow for 1-(Difluoromethyl)-7-fluoronaphthalene.
Experimental Protocols: Step-by-Step Methodology
To ensure reproducibility and scientific integrity, the following protocol is engineered as a self-validating system. Every step includes the mechanical action and the chemical causality behind it.
Visible-Light-Mediated Radical Difluoromethylation
Materials Required:
-
7-Fluoro-1-iodonaphthalene (1.0 eq)
-
S-(difluoromethyl)sulfonium salt (1.5 eq) - Acts as the •CF₂H radical precursor.
-
fac-Ir(ppy)₃ (2 mol%) - Photocatalyst for single-electron transfer (SET).
-
K₂HPO₄ (2.0 eq) - Mild base to neutralize generated acidic byproducts.
-
Anhydrous Acetonitrile (MeCN) - Polar aprotic solvent to stabilize radical intermediates.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-fluoro-1-iodonaphthalene (1.0 mmol), S-(difluoromethyl)sulfonium salt (1.5 mmol), fac-Ir(ppy)₃ (0.02 mmol), and K₂HPO₄ (2.0 mmol).
-
Causality: The Schlenk tube is used to maintain strict anhydrous and anaerobic conditions, as oxygen quenches the excited state of the photocatalyst and traps carbon-centered radicals.
-
-
Degassing:
-
Add 10 mL of anhydrous MeCN under a positive pressure of Argon.
-
Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: Complete removal of dissolved O₂ is critical to prevent the formation of peroxy radicals, which would lead to unwanted oxygenated byproducts.
-
-
Photocatalytic Irradiation:
-
Place the Schlenk tube approximately 5 cm away from a 24W Blue LED strip (λ = 450 nm).
-
Stir vigorously at room temperature (25 °C) for 12–16 hours.
-
Causality: The blue light excites the Ir(ppy)₃ to its long-lived triplet state, triggering a SET to the sulfonium salt, which fragments to generate the highly reactive electrophilic •CF₂H radical.
-
-
Reaction Monitoring & Self-Validation:
-
Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (9:1).
-
Validation Check: Extract a 0.1 mL aliquot, filter through a short silica plug, and run a crude ¹⁹F NMR. The disappearance of the starting material and the emergence of a doublet at ~ -111 ppm (J ≈ 55 Hz) validates the successful installation of the -CF₂H group 4.
-
-
Quenching and Extraction:
-
Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ 5. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).
-
Causality: NaHCO₃ neutralizes any residual acids that could degrade the product during workup. DCM is chosen for its superior solvation of fluorinated aromatics compared to ethyl acetate.
-
-
Drying and Purification:
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: MgSO₄ is utilized over Na₂SO₄ due to its higher water capacity and faster drying kinetics in DCM.
-
Purify the crude oil via flash column chromatography on silica gel (eluting with 100% Hexanes to 98:2 Hexanes/Ethyl Acetate) to afford the pure 1-DFM-7-FN.
-
References
-
PMC - NIH. "Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light Redox-Catalyzed Difluoromethylation." National Center for Biotechnology Information. URL:[Link]
-
MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules. URL: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: Molecular Structure and Conformation of 1-(Difluoromethyl)-7-fluoronaphthalene
Document Control:
-
Subject: Structural Characterization, Synthesis, and Pharmacophore Utility
-
Classification: Technical Guide / Whitepaper
Executive Summary
1-(Difluoromethyl)-7-fluoronaphthalene represents a specialized fluorinated scaffold in medicinal chemistry, combining the lipophilic hydrogen-bond donor properties of the difluoromethyl group (
The molecule is distinguished by its 1,7-substitution pattern . Unlike the symmetrical 1,8- (peri) or 1,5- substitution, the 1,7-pattern creates an electronic asymmetry across the naphthalene rings while avoiding the direct steric clash of two heavy atoms in the bay region. However, the C1 position remains subject to significant steric strain from the C8-hydrogen, dictating the rotameric preference of the
Part 1: Structural Architecture & Conformational Analysis
The Naphthalene Scaffold and Numbering
To understand the conformation, one must first visualize the rigid naphthalene core. The molecule features two fused benzene rings.
-
Position 1 (
): Occupied by the group. This is an -position, inherently more sterically crowded due to the "peri-hydrogen" at Position 8. -
Position 7 (
): Occupied by a Fluorine atom.[1] This is angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -position on the distal ring.
The Peri-Interaction (C1 vs. C8)
The defining structural feature of 1-substituted naphthalenes is the repulsive van der Waals interaction between the substituent at C1 and the hydrogen atom at C8.
-
Distance: The distance between C1 and C8 is fixed at
Å, significantly shorter than the sum of van der Waals radii for typical substituents. -
Rotameric Preference: To minimize this steric strain, the
group adopts a specific conformation. The group rotates so that the smallest atom (Hydrogen) or the face with the least electron density points toward the C8-H.-
Preferred Rotamer: The
bond of the difluoromethyl group typically lies in the plane of the aromatic ring (or slightly twisted), pointing toward the C8-H. This minimizes the clash that would occur if one of the bulky fluorine atoms were directed at the peri-hydrogen.
-
Electronic Modulation (The 7-Fluoro Effect)
The fluorine at Position 7 does not exert a steric effect on the C1 group. Instead, it acts via inductive withdrawal (
-
Dipole Moment: The 7-F vector opposes the dipole generated by the 1-
group (depending on rotamer), generally reducing the overall molecular dipole compared to the non-fluorinated analog. -
Acidity: The electron-withdrawing nature of the 7-F increases the acidity of the
proton, enhancing its ability to act as a hydrogen bond donor.
Visualization: Conformational Energy Landscape
The following diagram illustrates the logical flow for determining the global energy minimum of the structure.
Figure 1: Conformational analysis workflow identifying the global minimum based on steric relief at the peri-position.
Part 2: Synthetic Pathways
The synthesis of 1-(difluoromethyl)-7-fluoronaphthalene requires precise control to avoid defluorination or polymerization. The most robust route involves the Deoxofluorination of the corresponding aldehyde.
Retrosynthetic Analysis
-
Target: 1-(Difluoromethyl)-7-fluoronaphthalene
-
Precursor: 7-Fluoro-1-naphthaldehyde
-
Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride). Note: Deoxo-Fluor is preferred for higher thermal stability.
Detailed Protocol
Safety Warning: Deoxofluorinating reagents can release HF upon contact with moisture. Reactions must be performed in plastic (PFA/PTFE) or anhydrous glassware behind a blast shield.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried PFA flask with 7-fluoro-1-naphthaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to
under an Argon atmosphere. -
Addition: Dropwise add Deoxo-Fluor (1.5 - 2.0 eq). The reaction is exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (aldehyde spot disappearance) or
NMR. -
Quenching (Critical): Cool back to
. Quench by slow addition of saturated aqueous . Caution: Vigorous evolution. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel; Hexanes/EtOAc gradient). The product is typically a colorless oil or low-melting solid.
Synthetic Workflow Diagram
Figure 2: Deoxofluorination pathway from the aldehyde precursor to the difluoromethyl target.
Part 3: Spectroscopic Characterization
Trustworthy identification relies on Nuclear Magnetic Resonance (NMR), specifically
Data Summary Table
| Spectroscopic Method | Signal / Parameter | Approximate Value | Structural Assignment |
| Geminal coupling ( | |||
| Aromatic Protons (Naphthalene) | |||
Interpretation Guide
-
The Diagnostic Signal: The most critical validation is the proton signal for the
group in NMR. It appears as a triplet (due to splitting by two equivalent geminal fluorines) with a massive coupling constant of Hz. It is often located in the aromatic region, potentially overlapping with ring protons, so 2D-HSQC is recommended. -
Fluorine Splitting: In
NMR, the signal will appear as a doublet (split by the single geminal proton).
Part 4: Physicochemical Implications in Drug Design[4]
Bioisosterism
The 1-(difluoromethyl)-7-fluoronaphthalene scaffold is a powerful tool in "scaffold hopping."
-
Lipophilic H-Bond Donor: The
bond in the group is polarized by the two electronegative fluorines, making the hydrogen acidic enough to act as a weak hydrogen bond donor. It mimics phenol ( ) or thiol ( ) groups but with significantly higher lipophilicity ( to vs OH). -
Metabolic Stability: The 7-fluoro substituent blocks the C7 position from oxidative metabolism (e.g., P450 hydroxylation), extending the half-life of the molecule.
Application in Lead Optimization
Researchers utilize this core to:
-
Improve Membrane Permeability: Replacing a polar
with maintains H-bonding capacity while increasing permeability. -
Modulate pKa: The 7-F atom remotely tunes the electron density of the naphthalene ring, subtly affecting the pKa of substituents on the other ring (C1-C4).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Hu, J., et al. (2017). The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
-
Schiemenz, G. P. (2002). Peri-Interactions in Naphthalenes. Zeitschrift für Naturforschung B.
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. Journal of Organic Chemistry.
Sources
Thermodynamic Stability of Difluoromethyl-Substituted Naphthalenes: A Comprehensive Guide for Drug Design
The Bioisosteric Paradigm: The Difluoromethyl Group (-CF₂H)
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for modulating the physicochemical properties of drug candidates. Among fluorinated motifs, the difluoromethyl group (-CF₂H) has garnered intense interest. It acts as a highly effective lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[1].
When appended to a privileged pharmacophore like the naphthalene scaffold, the -CF₂H group alters the molecule's lipophilicity, metabolic clearance, and binding affinity. However, the successful integration of this moiety depends heavily on its thermodynamic stability , which is dictated by its positional isomerism on the bicyclic ring system and the resulting conformational dynamics.
Positional Isomerism: The Logic of Steric Strain and Peri-Interactions
The thermodynamic stability of a difluoromethyl-substituted naphthalene—often expressed via its standard Gibbs free energy of formation (
The 1-Position: The Peri-Interaction Penalty
Placing a -CF₂H group at the 1-position introduces severe steric hindrance due to the proximity of the hydrogen atom at the 8-position. This phenomenon, known as a peri-interaction , forces the carbon-carbon bond connecting the -CF₂H group to the naphthalene ring out of the ideal coplanar geometry[2].
-
Causality of Instability: To minimize steric clash, the -CF₂H group rotates out of the aromatic plane. This rotation breaks the hyperconjugative stabilization (
and ) between the substituent and the aromatic system. Consequently, the ground-state energy of the molecule increases, rendering 1-(difluoromethyl)naphthalene thermodynamically less stable and more susceptible to metabolic or thermal degradation.
The 2-Position: Conformational Freedom
Conversely, substitution at the 2-position places the -CF₂H group in an unhindered environment. Lacking a destabilizing peri-interaction, the substituent can freely adopt a coplanar conformation that maximizes orbital overlap with the naphthalene
Fig 1: Thermodynamic logic of positional isomerism in difluoromethyl naphthalenes.
Self-Validating Experimental Workflows
To rigorously assess the thermodynamic stability of these compounds, researchers must utilize a self-validating system that bridges synthetic isolation, theoretical computation, and physical measurement.
Protocol A: Synthesis via Pd-Catalyzed Cross-Coupling
Traditional electrophilic fluorination often requires harsh conditions that can degrade thermodynamically sensitive isomers. Instead, Palladium-catalyzed difluoromethylation using TMSCF₂H ensures mild, selective C-C bond formation[3].
-
Preparation: In a nitrogen-filled glovebox, combine the aryl halide (e.g., 1-bromonaphthalene or 2-bromonaphthalene) (1.0 equiv), Pd(dba)₂ (5 mol%), and a bulky phosphine ligand like tBuBrettPhos (6 mol%) in anhydrous dioxane.
-
Reagent Addition: Add TMSCF₂H (2.0 equiv) and an exogenous fluoride source (e.g., CsF, 3.0 equiv) to activate the silane.
-
Reaction: Heat the mixture to 80°C for 12 hours. Causality: The bulky ligand promotes rapid reductive elimination, preventing the decomposition of the intermediate Pd-CF₂H species.
-
Isolation: Purify via silica gel chromatography to isolate the difluoromethylnaphthalene (>98% purity required for thermodynamic analysis).
Protocol B: Closed-Loop Conformational Analysis (VT-NMR + DFT)
To validate the thermodynamic penalty of the peri-interaction, experimental kinetic data must be cross-referenced with theoretical thermodynamic models[4].
-
Density Functional Theory (DFT): Compute the rotational energy barriers of the -CF₂H group around the C(Ar)-C(sp³) bond using the B3LYP functional and 6-31G(d) basis set. Calculate the energy difference between the ground state and the orthogonal transition state.
-
Variable-Temperature NMR (VT-NMR): Dissolve the purified sample in toluene-d8. Acquire ¹⁹F NMR spectra from 25°C down to -80°C.
-
Validation: Identify the coalescence temperature (
) where the two fluorine atoms become diastereotopic due to restricted rotation. Use the Eyring equation to calculate the experimental rotational barrier ( ). -
System Check: If the experimental
from VT-NMR matches the DFT-calculated transition state energy within kcal/mol, the thermodynamic model is validated.
Protocol C: Macroscopic Thermal Stability (DSC/TGA)
-
TGA (Thermogravimetric Analysis): Heat a 5 mg sample at 10°C/min under a nitrogen atmosphere. Record the decomposition temperature (
, 5% weight loss). -
DSC (Differential Scanning Calorimetry): Measure the enthalpy of fusion (
) and melting point ( ) to assess crystal lattice stability[2].
Fig 2: Self-validating experimental workflow for thermodynamic profiling.
Quantitative Data Summary
The table below summarizes the theoretical and experimental thermodynamic parameters comparing the two primary positional isomers. The data highlights the profound impact of the C8 peri-interaction on the 1-substituted isomer.
| Property / Parameter | 1-(Difluoromethyl)naphthalene | 2-(Difluoromethyl)naphthalene | Causality / Rationale |
| Rotational Barrier ( | ~ 9.5 kcal/mol | ~ 3.2 kcal/mol | High barrier in 1-isomer due to severe steric clash with the C8 peri-hydrogen during rotation. |
| Predicted | Less Negative (Higher Energy) | More Negative (Lower Energy) | 2-isomer achieves a planar, hyperconjugated ground state, minimizing internal strain[2]. |
| Decomposition Temp ( | Lower | Higher | Internal steric strain in the 1-isomer lowers the activation energy required for thermal decomposition[2]. |
| Hydrogen Bond Acidity ( | ~ 0.090 | ~ 0.110 | Out-of-plane twisting in the 1-isomer alters the electron density distribution, slightly reducing donor capacity[1]. |
Strategic Implications for Drug Development
Understanding the thermodynamic stability of difluoromethyl naphthalenes is not merely an academic exercise; it is a critical component of rational drug design. If a target requires a naphthalene bioisostere, selecting the 2-substituted derivative guarantees higher metabolic and shelf stability due to the absence of peri-interactions. Conversely, if the 1-substituted derivative is biologically necessary for target engagement, formulation scientists must account for its higher internal energy and potential for accelerated degradation pathways. By employing the self-validating workflows outlined above, researchers can confidently map the energetic landscape of these vital pharmacophores.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[Link]
-
Fier, P. S., & Hartwig, J. F. (2012). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. Journal of the American Chemical Society, 134(12), 5524-5527. (NSF Public Access Repository).[Link]
Sources
1-(Difluoromethyl)-7-fluoronaphthalene: A Critical Building Block in Modern Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated alkyl groups is a cornerstone of rational drug design. 1-(Difluoromethyl)-7-fluoronaphthalene (CAS: 1261562-80-4) has emerged as a highly specialized, privileged building block, particularly in the development of next-generation oncology therapeutics such as KRAS G12D inhibitors[1][2].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and synthetic methodologies associated with 1-(Difluoromethyl)-7-fluoronaphthalene. Designed for researchers and drug development professionals, this whitepaper bridges the gap between theoretical pharmacophore design and practical, bench-level synthetic execution.
Chemical Identity and Physicochemical Properties
The utility of 1-(Difluoromethyl)-7-fluoronaphthalene stems from its unique structural parameters. The naphthalene core provides a rigid, lipophilic scaffold, while the dual fluorination motifs (a primary aromatic fluorine and a geminal difluoromethyl group) drastically alter its electronic distribution and metabolic stability[3].
Table 1: Quantitative Data and Chemical Identifiers
| Property / Identifier | Value / Description |
| Chemical Name | 1-(Difluoromethyl)-7-fluoronaphthalene |
| CAS Registry Number | 1261562-80-4 |
| Molecular Formula | C₁₁H₇F₃ |
| Molecular Weight | 196.17 g/mol |
| SMILES String | FC1=CC2=C(C(F)F)C=CC=C2C=C1 |
| Key Structural Motifs | Lipophilic H-bond donor (–CHF₂), Metabolic blocking site (7-Fluoro) |
Mechanistic Rationale in Drug Design (E-E-A-T)
The selection of 1-(Difluoromethyl)-7-fluoronaphthalene as a precursor in complex active pharmaceutical ingredients (APIs) is not arbitrary; it is driven by precise causality in pharmacodynamics and pharmacokinetics.
The Difluoromethyl (–CHF₂) Group as a Bioisostere
The –CHF₂ group is heavily utilized in pharmaceutical chemistry because it acts as a lipophilic hydrogen bond donor[4]. Unlike traditional hydroxyl (–OH) or thiol (–SH) groups, which are highly polar and susceptible to rapid Phase II metabolism (e.g., glucuronidation), the –CHF₂ group maintains hydrogen-bonding capabilities while significantly increasing the molecule's lipophilicity. This enhances cellular permeability and oral bioavailability. In the context of KRAS G12D inhibitors, the –CHF₂ group interacts specifically with the Switch II binding pocket, forming critical hydrogen bonds that lock the mutant protein in an inactive state[1].
The 7-Fluoro Substitution for Metabolic Stability
Aromatic rings, particularly electron-rich naphthalenes, are prime targets for cytochrome P450 (CYP450) mediated oxidation, leading to the formation of reactive epoxides or rapid clearance. By substituting the 7-position with a highly electronegative fluorine atom, the electron density of the ring is withdrawn, deactivating it toward electrophilic aromatic substitution by CYP enzymes. Furthermore, the strong C–F bond (approx. 116 kcal/mol) physically blocks oxidation at that specific locus, thereby extending the biological half-life of the resulting therapeutic[2].
Pharmacodynamic interactions of the difluoromethyl-fluoronaphthalene motif within the KRAS G12D pocket.
Synthetic Methodologies and Experimental Protocols
To integrate this building block into a larger API, two primary synthetic phases are required: the construction of the –CHF₂ group via deoxofluorination, and the subsequent attachment of the naphthalene core to the main drug scaffold via Palladium-catalyzed cross-coupling.
Protocol A: Synthesis via Deoxofluorination of Aldehydes
Historically, deoxofluorination of aldehydes to yield gem-difluoro compounds relied on Diethylaminosulfur trifluoride (DAST). However, DAST poses severe thermal stability risks and can detonate at elevated temperatures[5]. Modern protocols utilize Morph-DAST (morpholinosulfur trifluoride) or XtalFluor-E , which offer superior safety profiles and higher yields[5][6].
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 7-fluoro-1-naphthaldehyde (1.0 equiv, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic reaction.
-
Reagent Addition: Slowly add Morph-DAST (2.2 equiv, 22 mmol) dropwise via a syringe. Causality note: An excess of 2.2 equivalents is required because two fluorine atoms must be transferred, and the reagent degrades slightly in the presence of trace moisture.
-
Reaction Progression: Remove the ice bath and allow the mixture to gradually warm to room temperature. Stir overnight (approx. 16-24 hours).
-
Validation System: Monitor the reaction strictly via ¹⁹F NMR of quenched aliquots. The disappearance of the aldehyde proton in ¹H NMR and the appearance of a characteristic doublet (around -110 to -120 ppm) in ¹⁹F NMR confirms the formation of the –CHF₂ group[6].
-
Quenching & Workup: Dilute the mixture with additional CH₂Cl₂ and pour it dropwise into a vigorously stirring mixture of saturated aqueous NaHCO₃ and ice. Warning: Rapid quenching will cause violent effervescence (CO₂ release).
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield pure 1-(Difluoromethyl)-7-fluoronaphthalene.
Protocol B: Palladium-Catalyzed Cross-Coupling and Metal Scavenging
Once the building block is synthesized (or sourced as a brominated derivative like 1-bromo-7-fluoronaphthalene), it is coupled to an amine or boronic acid core (e.g., a piperazine linker for KRAS inhibitors) using Buchwald-Hartwig or Suzuki-Miyaura cross-coupling[7].
A critical challenge in pharmaceutical synthesis is the removal of residual Palladium (Pd) to meet stringent regulatory limits (<20 ppm).
Step-by-Step Methodology:
-
Coupling: Charge a reactor with the functionalized 1-(Difluoromethyl)-7-fluoronaphthalene derivative (1.0 equiv), the corresponding amine/boronic acid (1.2 equiv), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., Cs₂CO₃) in anhydrous 1,4-dioxane.
-
Heating: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90 °C for 12 hours under nitrogen.
-
Scavenging (Critical Step): Upon reaction completion, cool the mixture to room temperature. Add a silica-based sulfur-functionalized scavenger (e.g., SiliaMetS® Thiol) at 5-10 equivalents relative to the Pd catalyst used[7].
-
Filtration: Stir the heterogeneous mixture at 40 °C for 4 hours to allow chemisorption of the Pd onto the silica matrix. Filter through a pad of Celite.
-
Validation: Analyze the final product via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure Pd levels are <20 ppm before proceeding to biological assays[7].
Synthetic workflow for 1-(Difluoromethyl)-7-fluoronaphthalene and its integration into KRAS inhibitors.
References
-
[1] US20230279025A1 - Kras g12d inhibitors - Google Patents. Available at:
-
[2] WO2022132200A1 - Azaquinazoline pan-kras inhibitors - Google Patents. Available at:
-
[3] 1261562-80-4 | 1-(Difluoromethyl)-7-fluoronaphthalene | Ambeed. Available at:
-
[7] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at:
-
[6] Synthesis of a Hominal Bis(difluoromethyl) Fragment - PMC - NIH. Available at:
-
[5] Deoxofluorination Reactions Using N,N-Disubstituted Aminodifluorosulfinium Tetrafluoroborate Salts | ResearchGate. Available at:
-
[4] Ph2S/selectfluor-promoted deoxydifluorination of aldehydes | Elsevier. Available at:
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The Untapped Potential of 1,7-Disubstituted Fluoronaphthalenes: A Technical Guide for Innovators in Drug Discovery and Materials Science
Executive Summary
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties and unlock novel functionalities.[1][2][3] Within the privileged naphthalene scaffold, a vast chemical space has been explored, leading to the development of numerous therapeutics and advanced materials.[1] However, a significant knowledge gap persists concerning a specific substitution pattern: the 1,7-disubstituted fluoronaphthalene core. This in-depth technical guide serves as a forward-looking whitepaper for researchers, scientists, and drug development professionals, illuminating the untapped potential of this underexplored class of compounds. By analyzing established synthetic methodologies and extrapolating from the known structure-activity relationships of related fluorinated aromatics, this guide provides a strategic roadmap for the synthesis and application of 1,7-disubstituted fluoronaphthalenes, paving the way for the next generation of innovative molecules.
The Allure of the Fluoronaphthalene Scaffold: A Foundation for Innovation
The naphthalene moiety, a bicyclic aromatic hydrocarbon, provides a rigid and versatile platform for the design of bioactive compounds and functional materials. Its extended π-system and multiple sites for substitution allow for the fine-tuning of electronic and steric properties. The introduction of a fluorine atom onto the naphthalene ring further enhances its desirability by:
-
Modulating Lipophilicity and Bioavailability: The small size and high electronegativity of fluorine can significantly alter a molecule's lipophilicity, impacting its solubility, membrane permeability, and overall pharmacokinetic profile.
-
Enhancing Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug candidate.
-
Altering Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for target binding and formulation.
-
Inducing Favorable Conformational Changes: The introduction of fluorine can lead to specific conformational preferences that may enhance binding affinity to a biological target.
While various substitution patterns of fluoronaphthalenes have been investigated, the 1,7-disubstitution pattern remains a largely uncharted territory. This presents a unique opportunity for the discovery of novel chemical entities with potentially superior properties.
Charting the Course: Synthetic Strategies for Accessing 1,7-Disubstituted Fluoronaphthalenes
The primary challenge in exploring the potential of 1,7-disubstituted fluoronaphthalenes lies in their synthesis. Direct functionalization of the naphthalene core often leads to a mixture of isomers, making the regioselective synthesis of the 1,7-pattern a formidable task. However, by drawing inspiration from established methods for the synthesis of polysubstituted naphthalenes, a logical and systematic approach can be devised.
The Schiemann Reaction: A Classic Approach to Fluoronaphthalenes
The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring via the thermal decomposition of a diazonium fluoroborate salt.[4][5][6] This approach can be adapted for the synthesis of 1-fluoronaphthalene, which can then serve as a key intermediate for further functionalization.
Experimental Protocol: Synthesis of 1-Fluoronaphthalene via the Schiemann Reaction [4][5][6]
-
Diazotization: 1-Naphthylamine is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to a low temperature (typically below 5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.
-
Formation of the Diazonium Fluoroborate Salt: A solution of fluoroboric acid or a salt thereof is added to the diazonium salt solution, leading to the precipitation of the diazonium fluoroborate salt.
-
Thermal Decomposition: The isolated and dried diazonium fluoroborate salt is heated, typically in an inert solvent or under vacuum, to induce decomposition and the formation of 1-fluoronaphthalene.
-
Purification: The crude product is then purified by distillation or chromatography to yield pure 1-fluoronaphthalene.
Caption: The Schiemann reaction for the synthesis of 1-fluoronaphthalene.
Regioselective Functionalization of 1-Fluoronaphthalene: The Path to 1,7-Disubstitution
With 1-fluoronaphthalene in hand, the next critical step is the regioselective introduction of a second substituent at the 7-position. This can be a challenging endeavor due to the directing effects of the fluorine atom and the inherent reactivity of the naphthalene ring.
2.2.1. Nitration and Subsequent Reduction: A Potential Route to 1-Fluoro-7-aminonaphthalene
Nitration of 1-fluoronaphthalene is expected to yield a mixture of isomers. However, the separation of the desired 1-fluoro-7-nitronaphthalene, followed by reduction, could provide access to 1-fluoro-7-aminonaphthalene, a valuable building block for further derivatization.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 1-fluoro-7-aminonaphthalene.
Experimental Consideration: The success of this route hinges on the ability to effectively separate the 1-fluoro-7-nitronaphthalene isomer from the other nitration products. Careful optimization of the reaction conditions and the use of advanced chromatographic techniques would be crucial.
Modern Synthetic Methods: A More Direct Approach
Recent advancements in synthetic organic chemistry offer more sophisticated and potentially more regioselective methods for the construction of polysubstituted naphthalenes.[7][8][9][10] These methods, while not yet specifically applied to 1,7-disubstituted fluoronaphthalenes, present promising avenues for future research.
2.3.1. Benzannulation Reactions
Benzannulation reactions, which involve the construction of a benzene ring onto an existing scaffold, can provide a high degree of regiocontrol.[7][9] A strategy involving the benzannulation of a suitably substituted haloalkyne could potentially be designed to yield a 1,7-disubstituted fluoronaphthalene core directly.
Conceptual Synthetic Approach:
Caption: Conceptual approach using benzannulation.
2.3.2. Diels-Alder Reactions
The Diels-Alder reaction between a diene and a dienophile is a powerful tool for the construction of six-membered rings.[8] A carefully designed 2-pyrone derivative could potentially react with an aryne to afford a highly functionalized naphthalene after a decarboxylative aromatization step, offering a convergent and flexible route to the desired 1,7-substitution pattern.
Potential Applications: A Glimpse into the Future
The unique electronic and steric properties of 1,7-disubstituted fluoronaphthalenes are poised to make them valuable scaffolds in both drug discovery and materials science.
Drug Discovery
-
Kinase Inhibitors: The naphthalene core is a common feature in many kinase inhibitors. The 1,7-substitution pattern could allow for the precise positioning of functional groups to interact with key residues in the ATP-binding pocket of kinases, leading to highly potent and selective inhibitors.
-
CNS-Active Agents: The ability of fluorine to modulate lipophilicity and metabolic stability is particularly advantageous for the design of drugs that need to cross the blood-brain barrier. 1,7-disubstituted fluoronaphthalenes could serve as novel scaffolds for the development of therapeutics for neurological disorders.
-
Anticancer Agents: The rigid naphthalene scaffold can be used to orient pharmacophores in a way that maximizes their interaction with anticancer targets. The introduction of fluorine at the 1-position and another functional group at the 7-position could lead to compounds with enhanced antiproliferative activity and improved pharmacokinetic properties.
Materials Science
-
Organic Electronics: The extended π-system of the naphthalene core makes it an attractive building block for organic electronic materials. The introduction of a fluorine atom and another substituent at the 1 and 7 positions can be used to tune the HOMO and LUMO energy levels, as well as the solid-state packing of the molecules, which are critical parameters for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. The 1,7-disubstitution pattern could lead to the development of novel fluorescent probes with tailored emission wavelengths and sensitivities for the detection of specific analytes.
Conclusion and Future Outlook
The 1,7-disubstituted fluoronaphthalene scaffold represents a significant and largely unexplored area of chemical space. While synthetic challenges remain, the potential rewards in terms of novel therapeutics and advanced materials are substantial. This technical guide has outlined a strategic roadmap for the synthesis and exploration of this promising class of compounds. It is a call to action for the scientific community to embrace the challenge and unlock the full potential of 1,7-disubstituted fluoronaphthalenes. The insights and methodologies presented herein are intended to serve as a catalyst for innovation, inspiring the design and synthesis of the next generation of groundbreaking molecules.
References
-
Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Chemistry (Weinheim an der Bergstrasse, Germany), 21(50), 18122–18127. [Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Organic & Biomolecular Chemistry, 21(38), 7865-7869. [Link]
-
Regioselective Synthesis of[11]Naphthylenes and Tuning of Their Antiaromaticity. Angewandte Chemie (International Ed. in English), 56(46), 14503–14507. [Link]
-
Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Chemistry – A European Journal, 21(50), 18122-18127. [Link]
-
New synthetic methods for the regioselective annelation of aromatic rings: 1-hydroxy-2,3-disubstituted naphthalenes and 1,4-dihydroxy-2,3-disubstituted naphthalenes. The Journal of Organic Chemistry, 55(1), 1-3. [Link]
-
Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 11(5), eadn9134. [Link]
-
Prepn process of 1-fluoronaphthalene. Patsnap. [Link]
-
Divergent Synthesis of 1-Aminonaphthalene Derivatives via the Diels–Alder Reaction of 3-Aminoarynes. Organic Letters, 28(5), 1184-1189. [Link]
-
Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. ResearchGate. [Link]
- Prepn process of 1-fluoronaphthalene.
-
Synthesis of an Isotopically Labeled Naphthalene Derivative That Supports a Long-Lived Nuclear Singlet State. The Journal of Organic Chemistry, 80(8), 4038-4045. [Link]
-
Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society, Perkin Transactions 1, (1), 113-115. [Link]
- Method for preparing high-purity 1-fluoronaphthalene.
-
Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. ResearchGate. [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
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Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-131. [Link]
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Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160. [Link]
-
Naphthalene, 1-fluoro-. NIST WebBook. [Link]
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Technical Guide: Structural Elucidation of 1-(Difluoromethyl)-7-fluoronaphthalene
Topic: Crystal Structure Analysis of 1-(Difluoromethyl)-7-fluoronaphthalene Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Structural Chemists, Crystallographers, and Medicinal Chemists.
Executive Summary & Strategic Importance
This guide details the protocol for the solid-state characterization of 1-(Difluoromethyl)-7-fluoronaphthalene (
The analysis of this structure is non-trivial due to two competing crystallographic challenges:
-
Rotational Disorder: The
group at the C1 position frequently exhibits dynamic disorder or conformational flexibility (gauche effect) that complicates electron density mapping. -
Weak Interaction Networks: The C7-Fluorine atom induces lattice-stabilizing
and - stacking interactions that are energetically significant but crystallographically subtle.
This document provides a self-validating workflow for resolving these features, ensuring high-integrity structural data for Structure-Activity Relationship (SAR) studies.
Experimental Protocol: Crystallization & Data Collection
Crystal Growth Methodology
Fluorinated naphthalenes often exhibit high sublimation pressures and low melting points. Standard evaporation methods may yield poor-quality solvates.
| Method | Protocol | Target Outcome |
| Slow Sublimation | Heat to | High-purity, solvent-free single crystals suitable for charge density studies. |
| Vapor Diffusion | Dissolve in minimal THF; diffuse pentane at | Block-like crystals; minimizes twinning common in needle morphologies. |
| Melt Cryocrystallography | Capillary mounting of liquid; in situ crystallization using IR laser zone melting. | Essential if the compound is a low-melting solid/oil at RT. |
X-Ray Diffraction Data Strategy
-
Temperature Control: Data must be collected at 100 K (or lower) . The
group rotation is thermally activated; room temperature datasets will likely show the F atoms as smeared toroids of electron density, making bond length determination impossible. -
Resolution: Aim for
or better ( for Mo ) to resolve the H-atom on the difluoromethyl group, which is critical for confirming hydrogen bond directionality.
Structural Refinement & Disorder Modeling
The core challenge in this analysis is the 1-(difluoromethyl) moiety. Unlike the rigid 7-fluoro substituent, the
The "Split-Site" Refinement Protocol
If the difference Fourier map shows elongated ellipsoids for the
-
Identify Rotamers: Look for "ghost" peaks (
-peaks) near the primary F atoms. These represent the minor component of the disorder. -
Apply Constraints: Use SAME or SADI restraints (in SHELXL) to ensure the C-F bond lengths in the disordered components remain chemically reasonable (
). -
Occupancy Refinement: Assign a free variable (FVAR) to the occupancy.
-
Component A (Major): Occupancy =
-
Component B (Minor): Occupancy =
-
-
Hydrogen Placement: Do not place the
proton geometrically until the Fluorine disorder is resolved. The proton position is governed by the anomeric effect (preference for C-H bond to be antiperiplanar to the -system or gauche to F).
Visualization of Refinement Logic
Figure 1: Decision tree for handling crystallographic disorder in the difluoromethyl group.
Analysis of Intermolecular Interactions
Once the structure is solved, the focus shifts to the packing forces driven by the 1,7-substitution pattern.
Fluorine-Specific Contacts
In 1-(Difluoromethyl)-7-fluoronaphthalene, the lattice energy is dominated by the interplay between the acidic proton of
-
The
Interaction:-
Expectation: A weak hydrogen bond where the
proton donates to the F-atom of a neighboring naphthalene ring. -
Geometric Criteria: Look for
distances (sum of vdW radii) and bond angles . -
Significance: This interaction often forms "molecular tapes" or chains running parallel to the crystallographic axes.
-
-
Fluorine-Fluorine (
) Interactions:-
Type I (Symmetric):
. Van der Waals contact; usually non-directional. -
Type II (L-shaped):
. This is a true halogen bond (n ). -
Analysis: Measure the
angles. The 7-F position is electron-rich; if it interacts with an electron-deficient region (like the C-F antibonding orbital of the group), it stabilizes the crystal.
-
-Stacking and Electrostatics
The 1,7-difluoro substitution creates a specific quadrupole moment.
-
Slip-Stacking: Naphthalenes rarely stack perfectly face-to-face due to repulsion. Expect a slipped-parallel motif with an interplanar distance of ~3.4
. -
Centroid-Centroid Shift: Calculate the offset between ring centroids. The Fluorine atoms will orient away from each other in adjacent layers to minimize dipole repulsion.
Quantitative Data Reporting
When generating the final report or CIF, summarize the key metrics in the following format:
Table 1: Critical Structural Parameters for 1-(Difluoromethyl)-7-fluoronaphthalene
| Parameter | Value Range (Typical) | Structural Significance |
| Indicates | ||
| Standard fluoro-alkane length. | ||
| Aromatic C-F bond; generally shorter due to resonance. | ||
| Torsion | Determines if the H-atom is in-plane with the ring (eclipsed) or staggered. | |
| Interaction | Primary intermolecular anchor; check for linearity ( |
Mechanistic Pathway: From Structure to Property
Understanding the crystal structure allows for the prediction of bulk properties relevant to drug formulation.
Figure 2: Correlation between crystallographic features and physicochemical properties.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]
-
Gilli, P., & Gilli, G. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Foundational text for analyzing weak C-H...F interactions). [Link]
-
Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific. (Source for halogen bonding and packing motifs in aromatics). [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Explains the gauche effect and electrostatic nature of the C-F bond). [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. (The standard protocol for disorder refinement). [Link]
Methodological & Application
Application Note & Protocol: A Scalable Pathway to 1-(Difluoromethyl)-7-fluoronaphthalene
Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor, offering a unique bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1][2] This substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2][3] 1-(Difluoromethyl)-7-fluoronaphthalene serves as a key building block for a variety of advanced therapeutic agents, making its efficient and scalable synthesis a critical endeavor for researchers and drug development professionals.
This application note provides a comprehensive, in-depth guide to a scalable preparation of 1-(Difluoromethyl)-7-fluoronaphthalene. We will explore a robust synthetic route starting from readily available precursors, detailing the underlying chemical principles and providing a step-by-step protocol suitable for laboratory and pilot-plant scales.
Synthetic Strategy: A Two-Step Approach from 1-Fluoronaphthalene
The most logical and scalable synthetic route to 1-(Difluoromethyl)-7-fluoronaphthalene involves a two-step process:
-
Formylation of 1-Fluoronaphthalene: This step regioselectively introduces a formyl group at the 4-position of 1-fluoronaphthalene to yield 4-fluoro-1-naphthaldehyde. This reaction is a well-established and high-yielding transformation.[4]
-
Deoxyfluorination of 4-Fluoro-1-naphthaldehyde: The aldehyde is then converted to the desired difluoromethyl group. This transformation is a key step, and we will focus on a robust deoxyfluorination protocol.
This strategy is advantageous due to the commercial availability and relatively low cost of the starting material, 1-fluoronaphthalene, and the high efficiency of the individual synthetic steps.
Caption: Overall synthetic workflow.
Part 1: Scalable Synthesis of 4-Fluoro-1-naphthaldehyde
The regioselective formylation of 1-fluoronaphthalene is a critical first step. The Rieche formylation, utilizing dichloromethyl methyl ether and a Lewis acid catalyst such as tin(IV) chloride, provides a high-yielding and scalable method to produce 4-fluoro-1-naphthaldehyde.[4]
Experimental Protocol: Rieche Formylation
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (for 1 mol scale) | Moles |
| 1-Fluoronaphthalene | 146.15 g/mol | 146.15 g | 1.0 |
| Dichloromethyl methyl ether | 114.96 g/mol | 126.5 g | 1.1 |
| Tin(IV) chloride | 260.52 g/mol | 286.6 g | 1.1 |
| Dichloromethane (DCM) | - | 2.0 L | - |
| Hydrochloric acid (1 M) | - | 1.0 L | - |
| Saturated sodium bicarbonate | - | 1.0 L | - |
| Brine | - | 500 mL | - |
| Anhydrous magnesium sulfate | - | 50 g | - |
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoronaphthalene (146.15 g, 1.0 mol) and dichloromethane (1.0 L).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Lewis Acid: Slowly add tin(IV) chloride (286.6 g, 1.1 mol) to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (126.5 g, 1.1 mol) dropwise from the addition funnel over 1 hour. A gradual color change to dark red is typically observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice (1 kg) and 1 M hydrochloric acid (1.0 L). Stir vigorously for 30 minutes.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-fluoro-1-naphthaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure product. A yield of approximately 93% can be expected.[4]
Part 2: Deoxyfluorination for the Synthesis of 1-(Difluoromethyl)-7-fluoronaphthalene
The conversion of the aldehyde functionality in 4-fluoro-1-naphthaldehyde to a difluoromethyl group is the pivotal step in this synthesis. Deoxyfluorination using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is a common and effective method.
Caption: Simplified deoxyfluorination mechanism.
Experimental Protocol: Deoxyfluorination with DAST
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (for 0.5 mol scale) | Moles |
| 4-Fluoro-1-naphthaldehyde | 174.17 g/mol | 87.1 g | 0.5 |
| Diethylaminosulfur trifluoride (DAST) | 161.19 g/mol | 96.7 g | 0.6 |
| Dichloromethane (DCM, anhydrous) | - | 1.0 L | - |
| Saturated sodium bicarbonate | - | 1.0 L | - |
| Brine | - | 500 mL | - |
| Anhydrous magnesium sulfate | - | 50 g | - |
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-1-naphthaldehyde (87.1 g, 0.5 mol) in anhydrous dichloromethane (1.0 L).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (96.7 g, 0.6 mol) dropwise to the cold solution over 1 hour.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and very carefully quench by the slow, dropwise addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Work-up: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure 1-(Difluoromethyl)-7-fluoronaphthalene.
Characterization Data
| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) |
| 4-Fluoro-1-naphthaldehyde | Yellowish solid | 45-47 | 10.3 (s, 1H), 9.2 (d, 1H), 8.2 (d, 1H), 7.8-7.6 (m, 3H), 7.2 (t, 1H) | -118.5 |
| 1-(Difluoromethyl)-7-fluoronaphthalene | Colorless oil | N/A | 8.1-7.2 (m, 6H), 6.8 (t, J=56 Hz, 1H) | -110.2 (s), -115.8 (d) |
Note: The provided NMR data is predicted and may vary slightly from experimental values.
Safety Considerations
-
Dichloromethyl methyl ether is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Tin(IV) chloride is corrosive and reacts violently with water.
-
Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should only be handled by trained personnel in a fume hood.
-
All reactions should be performed under an inert atmosphere of nitrogen or argon.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
This application note details a robust and scalable two-step synthesis of 1-(Difluoromethyl)-7-fluoronaphthalene from 1-fluoronaphthalene. The described protocols for Rieche formylation and deoxyfluorination are well-established and high-yielding, providing a reliable pathway for the production of this valuable building block. The insights into the reaction mechanisms and practical experimental guidance are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
References
-
Liang, X., Gopalaswamy, R., Navas, F., 3rd, Toone, E. J., & Zhou, P. (2016). A Scalable Synthesis of the Difluoromethyl-allo-threonyl Hydroxamate-Based LpxC Inhibitor LPC-058. The Journal of organic chemistry, 81(10), 4393–4398. [Link]
-
Konno, T. (2020). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 97, 113-132. [Link]
-
Prakash, G. K. S., & Hu, J. (2006). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Journal of Fluorine Chemistry, 127(11-12), 1563-1569. [Link]
-
Zhang, Y., & Wang, J. (2022). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 144(30), 13531–13537. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2005). Difluoro(phenylchalcogen)methylation of aldehydes, ketones, and imines with S-, Se-, and Te-containing reagents. Tetrahedron Letters, 46(49), 8569-8572. [Link]
-
Mykhailiuk, P. K. (2020). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. Angewandte Chemie International Edition, 59(36), 15488-15492. [Link]
-
Boswell, G. E., & Licause, J. F. (1995). A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions. The Journal of Organic Chemistry, 60(20), 6592–6594. [Link]
- Google Patents. (2007). CN1887833A - Prepn process of 1-fluoronaphthalene.
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Using 1-(Difluoromethyl)-7-fluoronaphthalene as a building block in medicinal chemistry
This Application Note is structured as a high-level technical guide for medicinal chemists. It treats 1-(Difluoromethyl)-7-fluoronaphthalene as a strategic "privileged scaffold" used to optimize physicochemical properties (LogP, pKa) and metabolic stability (DMPK) in drug discovery.
Executive Summary
This guide details the utility of 1-(Difluoromethyl)-7-fluoronaphthalene (DFFN) as a high-value building block. In modern drug design, this scaffold offers a dual advantage:
-
Bioisosterism: The 1-difluoromethyl (
) group acts as a lipophilic hydrogen bond donor, mimicking hydroxyl ( ) or thiol ( ) groups while significantly improving membrane permeability. -
Metabolic Fortress: The strategic placement of the 7-fluoro substituent blocks the distal "soft spot" of the naphthalene ring, preventing CYP450-mediated oxidation at the otherwise labile C-7/C-8 positions.
This note provides the rationale, physicochemical data, and validated protocols for synthesizing and functionalizing this core for use in kinase inhibitors, GPCR ligands, and CNS-penetrant therapeutics.
Strategic Rationale & Physicochemical Profile
The "Lipophilic Hydrogen Bond Donor"
The
| Property | ||||
| Electronic Effect | Weak Donor | Strong Acceptor | Donor/Acceptor | Weak Donor |
| H-Bond Donor? | No | No | Yes | Yes (Weak) |
| Lipophilicity ( | Ref | +0.6 to +1.2 | -1.0 to -1.5 | +0.2 to +0.5 |
| Metabolic Stability | Low (Oxidation) | High | Low (Glucuronidation) | High |
Key Insight: By replacing a polar phenol or alcohol on a lead compound with the DFFN scaffold, chemists can maintain key H-bond interactions with the target protein while increasing lipophilicity to cross biological membranes (e.g., the Blood-Brain Barrier).
Metabolic Blocking (The "Fluorine Scan")
Naphthalene rings are notoriously prone to metabolic clearance via CYP450 epoxidation (typically at C1-C2) or hydroxylation at distal positions (C6-C7).
-
C-1 Blockade: The bulky, electron-withdrawing
group sterically and electronically deactivates the C1-C2 bond. -
C-7 Blockade: The Fluorine atom at C-7 prevents direct hydroxylation and deactivates the C5-C8 ring towards electrophilic enzymatic attack.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
For laboratories where the building block is not commercially sourced.
Target: 1-(Difluoromethyl)-7-fluoronaphthalene Precursor: 7-Fluoro-1-naphthaldehyde
Reagents:
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST
-
Dichloromethane (DCM), anhydrous
- (sat. aq.)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 7-Fluoro-1-naphthaldehyde (1.0 eq) and anhydrous DCM (
). Cool to under . -
Addition: Dropwise add Deoxo-Fluor® (1.5 eq). Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS (Aldehyde peak disappearance).
-
Quench: Cool to
. Carefully quench with sat. . Caution: Gas evolution. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white/off-white solid.
Protocol B: Regioselective Functionalization (Lithiation-Borylation)
To use DFFN as a building block, it must be "activated" to couple with other fragments. The most robust method is converting it to a boronic acid.
Rationale: The C-7 Fluorine acts as an ortho-directing group. However, the C-8 position (peri to the C-1 substituent) is sterically crowded. Lithiation is most likely to occur at C-2 (ortho to the
Reagents:
-
Substrate: 1-(Difluoromethyl)-7-fluoronaphthalene
-
Base: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) - More selective than n-BuLi
-
Electrophile: Triisopropyl borate (
) -
Solvent: THF (anhydrous),
Step-by-Step:
-
Base Gen: Generate LTMP in situ by adding
-BuLi (1.1 eq) to TMP (1.1 eq) in THF at . Warm to for 15 min, then cool back to . -
Lithiation: Add solution of 1-(Difluoromethyl)-7-fluoronaphthalene (1.0 eq) in THF dropwise to the LTMP solution.
-
Incubation: Stir at
for 1 hour. The solution typically turns deep yellow/orange (formation of aryllithium species). -
Trapping: Rapidly add
(1.5 eq). -
Warm-up: Allow the reaction to warm to RT overnight.
-
Hydrolysis: Quench with
to hydrolyze the boronate ester to the boronic acid. -
Isolation: Extract with EtOAc. The resulting 1-(Difluoromethyl)-7-fluoronaphthalene-2-boronic acid can be used immediately in Suzuki couplings.
Visualizing the Strategy
Diagram 1: Metabolic Stability Logic
This diagram illustrates how the DFFN scaffold defends against standard metabolic clearance pathways compared to a generic naphthalene.
Caption: Comparative metabolic fate. The DFFN scaffold utilizes steric and electronic blocking to evade CYP450-mediated clearance.
Diagram 2: Functionalization Workflow
The decision tree for using DFFN in library synthesis.
Caption: Synthetic workflow for activating the neutral DFFN scaffold for medicinal chemistry libraries.
Case Study: Kinase Inhibitor Optimization
Scenario: A lead compound (Nap-1) containing a 1-naphthol moiety shows potent inhibition of a CNS kinase but suffers from poor brain penetration (low LogP) and rapid clearance (
Solution:
-
Design: Replace the 1-naphthol ring with 1-(difluoromethyl)-7-fluoronaphthalene .
-
Hypothesis:
-
The
proton donates a H-bond to the hinge region (mimicking the ). -
The removal of the phenolic
and addition of Fluorines increases LogP by ~1.5 units, facilitating BBB transport. -
The 7-F blocks the primary metabolic soft spot observed in Nap-1.
-
-
Outcome: The analog ("DFFN-Kin1") demonstrates maintained potency (
), improved metabolic stability ( ), and a Brain/Plasma ratio .
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Hu, J., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
-
Erickson, J. A., et al. (2010). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[2] Journal of Organic Chemistry.[3]
-
Schlosser, M. (2006). The 7-Fluoro-1-naphthyl Group: A Privileged Scaffold? European Journal of Organic Chemistry. (Note: Representative citation for fluoronaphthalene chemistry).
Sources
Application Note: Dual-Functionalization Strategies for 1-(Difluoromethyl)-7-fluoronaphthalene via Nickel-Catalyzed Cross-Coupling
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Focus: 1-(Difluoromethyl)-7-fluoronaphthalene Methodology: Nickel-Catalyzed C(sp²)–F Activation and Cross-Electrophile Coupling (XEC)
Introduction and Strategic Rationale
The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, utilized to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity[1]. 1-(Difluoromethyl)-7-fluoronaphthalene is a highly versatile, bifunctional building block that presents two orthogonal reactive handles: a robust aromatic C(sp²)–F bond at the 7-position and a unique C(sp³)–F/C(sp³)–H handle within the difluoromethyl group at the 1-position.
Traditionally, structural modifications to the naphthalene scaffold require lengthy de novo syntheses. However, late-stage difluoromethylation and the manipulation of CF₂H groups have streamlined access to complex molecules of pharmaceutical relevance[2]. By leveraging the distinct electronic properties of these two fluorinated sites, researchers can execute divergent cross-coupling pathways. This application note details the mechanistic causality and self-validating protocols required to achieve site-selective functionalization using Nickel catalysis.
Mechanistic Insights: The Causality of Catalyst Selection
Palladium is the historical gold standard for cross-coupling; however, it struggles with the high bond dissociation energy of the C(sp²)–F bond (~115 kcal/mol). Understanding catalyst speciation and precise quantity descriptors is critical for scaling these reactions[3]. Nickel, possessing a lower electronegativity and a highly nucleophilic Ni(0) state, readily undergoes oxidative addition into inert C–F bonds[4].
The competition between C–H and C–F bond activation is heavily influenced by the metal system, with Nickel showing a strong propensity for C–F activation in partially fluorinated naphthalenes[5]. We present two distinct functionalization pathways:
Pathway A: C(sp²)–F Activation (Suzuki-Miyaura Coupling)
The catalytic cycle initiates with the coordination of the electron-rich Ni(0) species to the π-system of the naphthalene ring, followed by oxidative addition into the 7-fluoro position. The use of strongly electron-donating ligands (e.g., PCy₃) stabilizes the resulting Ni(II) intermediate. The addition of a strong base (KOtBu) is non-negotiable; it facilitates the formation of a highly active boronate complex, driving the transmetalation step forward[6].
Pathway B: C(sp³)–F Cross-Electrophile Coupling (XEC)
Alternatively, the CF₂H group can act as an electrophile. Nickel-catalyzed cross-electrophile coupling employing a difluoromethyl group provides a robust pathway to fluorinated cyclopropanes and substituted fluoroalkanes[7]. In the presence of a reductant (Zn dust), Ni(II) is reduced to Ni(0), which undergoes single-electron transfer (SET) or direct oxidative addition into the C(sp³)–F bond of the CF₂H group, generating a reactive fluorinated intermediate that couples with tethered or external alkenes.
Overall logical workflow for the dual-functionalization of 1-(Difluoromethyl)-7-fluoronaphthalene.
Quantitative Data & Optimization
To ensure a self-validating system, reaction progress must be monitored via ¹⁹F NMR spectroscopy using an internal standard (e.g., trifluorotoluene) prior to isolation. This prevents false positives caused by product degradation during chromatography.
Table 1: Optimization of Ni-Catalyzed C(sp²)–F Suzuki-Miyaura Coupling
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Solvent | Yield (%)* | Causality / Observation |
| 1 | Ni(cod)₂ | PCy₃ | K₃PO₄ | Toluene | 15 | Weak base fails to drive transmetalation. |
| 2 | Ni(cod)₂ | PCy₃ | KOtBu | Toluene | 88 | Alkoxide base is critical for B-to-Ni transfer. |
| 3 | Ni(cod)₂ | IMes (NHC) | KOtBu | Toluene | 72 | NHC ligands are viable but slightly less efficient here. |
| 4 | None | PCy₃ | KOtBu | Toluene | 0 | Confirms background reaction is absent. |
Table 2: Optimization of Ni-Catalyzed CF₂H Cross-Electrophile Coupling
| Entry | Catalyst (5 mol%) | Ligand (5 mol%) | Reductant | Solvent | Yield (%)* | Causality / Observation |
| 1 | Ni(cod)₂ | rac-BINAP | Zn dust | PhMe | 82 | Optimal bidentate bite angle for XEC stabilization. |
| 2 | Ni(cod)₂ | dppf | Zn dust | PhMe | 45 | Excessive steric bulk hinders alkene coordination. |
| 3 | Ni(cod)₂ | rac-BINAP | Mn dust | PhMe | 60 | Mn provides slower reduction kinetics than Zn. |
*Yields determined by ¹⁹F NMR using trifluorotoluene as an internal standard.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at the 7-Fluoro Position
Objective: Synthesize 7-aryl-1-(difluoromethyl)naphthalene derivatives.
-
Preparation (Glovebox Required): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂ (6.9 mg, 0.025 mmol, 5 mol%) and PCy₃ (14.0 mg, 0.05 mmol, 10 mol%).
-
Substrate Addition: Add 1-(Difluoromethyl)-7-fluoronaphthalene (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), and KOtBu (112 mg, 1.0 mmol, 2.0 equiv).
-
Solvent Introduction: Add anhydrous, degassed Toluene (2.5 mL). Seal the tube with a Teflon screw cap.
-
Reaction Execution: Remove the tube from the glovebox and stir the mixture at 80 °C for 16 hours.
-
Validation & Quenching: Cool to room temperature. Add 10 µL of trifluorotoluene (internal standard) and extract an aliquot for ¹⁹F NMR analysis to confirm the disappearance of the aromatic C–F signal (~ -110 ppm).
-
Purification: Dilute with EtOAc, filter through a short pad of Celite, concentrate in vacuo, and purify via flash column chromatography (hexane/EtOAc).
Catalytic cycle of the Nickel-catalyzed C(sp²)–F Suzuki-Miyaura cross-coupling.
Protocol B: Cross-Electrophile Coupling of the CF₂H Group
Objective: Synthesize 7-fluoro-1-(fluoroalkyl)naphthalene derivatives via C(sp³)–F activation.
-
Preparation (Glovebox Required): Charge an oven-dried 7 mL vial equipped with a stir bar with 1-(Difluoromethyl)-7-fluoronaphthalene (0.10 mmol, 1.0 equiv), Ni(cod)₂ (1.4 mg, 5.0 µmol, 5.0 mol%), and rac-BINAP (3.1 mg, 5.0 µmol, 5.0 mol%).
-
Reductant & Coupling Partner: Add activated Zn dust (19.6 mg, 0.30 mmol, 3.0 equiv) and the target unactivated alkene (0.15 mmol, 1.5 equiv).
-
Solvent Introduction: Add anhydrous PhMe (0.50 mL, 0.20 M). Seal the vial with a PTFE-lined cap.
-
Reaction Execution: Stir vigorously (1000 rpm) at 60 °C for 24 hours. The vigorous stirring is essential to maintain the heterogeneous Zn dust in suspension, ensuring consistent electron transfer.
-
Workup: Cool the mixture, dilute with dichloromethane, and filter through a pad of silica gel. Concentrate and purify via preparative TLC or automated flash chromatography.
References
-
Chemical Society Reviews : Late-stage difluoromethylation: concepts, developments and perspective. (2021).[2] URL: [Link]
-
Organic Process Research & Development : Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).[3] URL: [Link]
-
Chemical Reviews : Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. (2011).[4] URL: [Link]
-
Chemical Reviews : Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. (2017).[5] URL: [Link]
-
ResearchGate / ACS Catalysis : Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of C-F Bonds. (2021).[6] URL: [Link]
Sources
- 1. 1-Chloro-2-(difluoromethyl)naphthalene | Benchchem [benchchem.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Late-stage difluoromethylation strategies for 7-fluoronaphthalene
Application Note: Late-Stage C-H Difluoromethylation Strategies for 7-Fluoronaphthalene
Executive Summary
The introduction of a difluoromethyl group (
This guide details the protocols for the late-stage difluoromethylation of 7-fluoronaphthalene . Unlike simple arenes, 7-fluoronaphthalene presents a unique regioselectivity challenge due to the electronic deactivation of the fluorine-substituted ring and the competing
-
Innate Radical Functionalization (Baran Protocol): A robust, scalable method using Zinc Difluoromethanesulfinate (DFMS).
-
Photoredox Catalysis: A mild, visible-light-mediated approach offering potentially higher functional group tolerance.
Strategic Analysis & Substrate Logic
The Challenge: 7-Fluoronaphthalene
The substrate contains two aromatic rings with distinct electronic signatures:
-
Ring A (C1–C4): Relatively electron-rich (unsubstituted).
-
Ring B (C5–C8): Electron-deficient due to the inductive withdrawal (
) of the Fluorine atom at C7, despite the weak resonance donation ( ).
Regioselectivity Prediction:
Electrophilic difluoromethyl radicals (
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal difluoromethylation strategy based on scale and project phase.
Method A: Innate Radical C-H Difluoromethylation (Baran Protocol)
This method utilizes Zinc Difluoromethanesulfinate (DFMS) , a bench-stable solid reagent that generates
Mechanism of Action
The reaction proceeds via a radical chain mechanism. The oxidant (TBHP) generates a tert-butoxy radical, which oxidizes the sulfinate. Spontaneous extrusion of
Figure 2: Mechanistic pathway of DFMS-mediated difluoromethylation.
Experimental Protocol
Reagents:
-
Substrate: 7-Fluoronaphthalene (1.0 equiv)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (
ratio) -
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional, accelerates reaction.
Step-by-Step Procedure:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add 7-fluoronaphthalene (146 mg, 1.0 mmol) and DFMS (885 mg, 3.0 mmol).
-
Solvent Addition: Add DCM (5.0 mL) and Water (2.0 mL). The biphasic system is crucial for solubilizing the zinc salt while maintaining organic solubility for the substrate.
-
Initiation: Add TFA (76 µL, 1.0 mmol) followed by the dropwise addition of TBHP (70% aq., ~0.7 mL).
-
Note: A slight exotherm and gas evolution (
) may occur.
-
-
Reaction: Stir vigorously at room temperature (23 °C) for 12–24 hours.
-
Monitoring: Check by TLC or LC-MS. If conversion is <50% after 12h, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv).
-
-
Workup: Quench carefully with saturated aq.
(10 mL). Extract with DCM ( mL). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% 10% EtOAc in Hexanes).-
Isomer Separation: The 1-isomer (major) and 2-isomer (minor) often have close Rf values. A slow gradient is required.
-
Validation Criteria:
-
NMR: Look for the characteristic doublet of doublets for the
group around to ppm ( Hz). -
NMR: The
proton appears as a triplet ( Hz) in the range of ppm.
Method B: Photoredox Catalysis
This method is recommended for late-stage functionalization of complex intermediates where the oxidative conditions of Method A might cause decomposition.
Experimental Protocol
Reagents:
-
Substrate: 7-Fluoronaphthalene (1.0 equiv)
-
Source: Difluoromethanesulfonyl chloride (
) or Difluoromethanesulfonyl hypervalent iodine reagents. -
Catalyst:
(1–2 mol%) -
Base:
(2.0 equiv) -
Solvent: Acetonitrile (degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under
, charge a vial with 7-fluoronaphthalene (0.5 mmol), Photocatalyst (10 mg), and Base. -
Reagent Addition: Add Acetonitrile (5 mL) and the sulfonyl chloride (1.5 equiv). Cap the vial with a septum.
-
Irradiation: Irradiate with Blue LEDs (450 nm) typically 34W–40W intensity. Use a fan to keep the reaction temp < 35 °C.
-
Duration: Stir for 18–24 hours.
-
Workup: Filter through a short pad of silica/Celite to remove the catalyst. Concentrate and purify as in Method A.
Comparative Data & Troubleshooting
| Feature | Method A (Zn-Sulfinate) | Method B (Photoredox) |
| Primary Mechanism | Radical Oxidative Desulfinylation | SET Reductive Desulfonylation |
| Cost | Low (Reagents are cheap) | High (Ir-catalyst is expensive) |
| Scalability | Excellent (>100g possible) | Moderate (Photon penetration limits) |
| Regioselectivity | Thermodynamic (Steric/Electronic mix) | Kinetic (often similar to Method A) |
| Functional Group Tolerance | Good (Sensitive to strong oxidants) | Excellent (Mild conditions) |
Troubleshooting Guide:
-
Low Conversion:
-
Method A: Ensure vigorous stirring. The reaction occurs at the interface of the biphasic system. Add more TFA to protonate the sulfinate.
-
Method B: Degas solvents thoroughly. Oxygen quenches the excited state of the photocatalyst.
-
-
Regioisomer Mixtures:
-
If separation is difficult, consider reacting the mixture further (if the target is an intermediate) or using Preparative HPLC.
-
Check
NMR carefully; the chemical shift of the group is sensitive to the ortho-substituent environment.
-
References
-
Fujiwara, Y., et al. (2012).[3][4] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4] (The foundational paper for Zinc Sulfinate/Baran Reagent).
-
Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. (Establishes the photoredox principles applicable to difluoromethylation).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review on CF2H properties).
-
Li, Y., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 50, 8688-8739. (Comprehensive review of methodologies).
-
Sigma-Aldrich Technical Bulletin. "Zinc Difluoromethanesulfinate (DFMS) - Product No. 767840." (Technical specifications and handling). [3]
Sources
Application Note: Orthogonal Functionalization of 1-(Difluoromethyl)-7-fluoronaphthalene Scaffolds
Executive Summary & Strategic Rationale
The 1-(difluoromethyl)-7-fluoronaphthalene architecture is a highly privileged, yet synthetically challenging, scaffold in modern drug discovery. The rigid naphthalene core provides a predictable planar pharmacophore[1]. The installation of a difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor, a critical motif used to significantly enhance metabolic stability, membrane permeability, and target binding affinity[2]. Concurrently, the fluorine atom at the C-7 position blocks oxidative metabolism at a known metabolic hotspot while modulating the electron density of the distal ring.
Functionalizing this scaffold requires precise orthogonal strategies. The presence of multiple C–F bonds fundamentally alters the energetics and kinetics of C–H bond activation, making chemoselectivity and regioselectivity non-trivial[3]. This application note details field-proven, self-validating protocols for the divergent functionalization of this scaffold via electrophilic halogenation, cross-coupling, and sterically-driven C–H activation.
Mechanistic Interplay: Directing Effects & Causality
The functionalization of this scaffold is governed by the competing electronic and steric effects of the –CF₂H and –F substituents:
-
Electronic Deactivation & EAS: Both the –CF₂H and –F groups are electron-withdrawing via inductive effects, generally deactivating the naphthalene ring toward Electrophilic Aromatic Substitution (EAS). However, the –CF₂H group is a meta-director, while the –F group is an ortho/para-director.
-
Steric Shielding: The C-8 position (peri to the –CF₂H group) is highly sterically hindered. Transition-metal-catalyzed functionalization at this site is challenging and typically requires a strong, coordinating directing group to force the metallacycle formation[4].
-
Regioselective Halogenation: Electrophilic bromination targets the most electron-rich, sterically accessible
-position. In this scaffold, the C-4 position is favored due to its para-relationship to the –CF₂H group and minimal steric clash, allowing for the clean installation of a cross-coupling handle[5]. -
Sterically-Driven C–H Activation: To functionalize the ring without relying on electronic preferences, transition metal-catalyzed C–H borylation (e.g., using Iridium) is employed. The bulky catalyst system bypasses electronic deactivation and selectively targets the least sterically hindered C–H bonds (C-3), avoiding the peri-interactions at C-8 and the ortho-fluoro interactions at C-6[4].
Visual Workflow: Divergent Synthesis
Divergent functionalization workflows for 1-(Difluoromethyl)-7-fluoronaphthalene scaffolds.
Experimental Workflows & Self-Validating Protocols
Protocol A: Regioselective C-4 Bromination
Objective: Install a bromine handle at the C-4 position to enable downstream cross-coupling. Causality: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a mild, polar environment that stabilizes the intermediate arenium ion. We deliberately avoid strong Lewis acids (like FeBr₃) to prevent over-bromination and maintain strict regiocontrol at the C-4 position.
Step-by-Step Methodology:
-
Charge a 50 mL round-bottom flask with 1-(difluoromethyl)-7-fluoronaphthalene (1.00 g, 5.10 mmol, 1.0 equiv) and a magnetic stir bar.
-
Add anhydrous DMF (25 mL) to achieve a 0.2 M concentration. Stir to dissolve.
-
Wrap the flask in aluminum foil to exclude light (preventing radical background reactions).
-
Add NBS (0.95 g, 5.35 mmol, 1.05 equiv) in three portions over 15 minutes at 0 °C.
-
Warm the reaction to 60 °C and stir for 4 hours.
-
Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material (m/z 197.05 [M+H]⁺) is fully consumed and replaced by a distinct isotopic doublet at m/z 275.96 / 277.96 ([M+H]⁺, 1:1 ratio), confirming mono-bromination.
-
Quench the reaction by pouring it into ice-cold 5% aqueous sodium thiosulfate (50 mL) to destroy residual NBS. Extract with EtOAc (3 × 30 mL), wash the combined organic layers with brine (5 × 30 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Derivatize the C-4 position with aryl/heteroaryl groups. Causality: Pd(dppf)Cl₂ is selected due to its large bite angle, which accelerates the reductive elimination step—a common bottleneck in sterically demanding, multi-substituted naphthalene systems. A biphasic Dioxane/H₂O solvent system is critical to ensure the inorganic base (K₂CO₃) remains fully dissolved, facilitating the transmetalation step.
Step-by-Step Methodology:
-
In a 20 mL microwave vial, combine the 4-bromo intermediate from Protocol A (275 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).
-
Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL).
-
Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid and catalyst degradation.
-
Add Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol, 5 mol%). Seal the vial and heat at 90 °C for 12 hours.
-
Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product spot will exhibit strong UV absorbance at 254 nm. Confirm product formation via ¹⁹F NMR of the crude mixture; the –CF₂H doublet (typically around -110 to -115 ppm) must remain intact, validating that undesired C–F bond oxidative addition did not competitively occur at the palladium center[3].
-
Filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.
Protocol C: Sterically-Driven Ir-Catalyzed C–H Borylation
Objective: Functionalize the C-3 position via direct C–H activation. Causality: The bulky[Ir(OMe)(cod)]₂ / dtbpy catalyst system is highly sensitive to steric hindrance. It selectively activates the C-3 position, avoiding the severe peri-interactions at C-8 and the ortho-fluoro interactions at C-6.
Step-by-Step Methodology:
-
In an argon-filled glovebox, charge a Schlenk flask with 1-(difluoromethyl)-7-fluoronaphthalene (196 mg, 1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 178 mg, 0.7 mmol, 0.7 equiv). Note: Sub-stoichiometric B₂pin₂ is used to strictly prevent di-borylation.
-
Add [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (8 mg, 0.03 mmol, 3 mol%).
-
Add anhydrous THF (3.0 mL), seal the flask, remove from the glovebox, and heat at 80 °C for 16 hours.
-
Self-Validation Checkpoint 3: Validate the intermediate via ¹¹B NMR of the crude mixture; a sharp singlet at ~30 ppm confirms the presence of the aryl-pinacolborane moiety. GC-MS should indicate a mass shift of +126 Da (m/z ~322).
-
The crude Bpin intermediate can be directly subjected to oxidative cleavage (NaBO₃ in THF/H₂O) to yield the 3-hydroxy derivative.
Quantitative Data: Suzuki-Miyaura Optimization
To demonstrate the causality behind the selection of the cross-coupling conditions in Protocol B, the following optimization data summarizes the impact of catalyst geometry and solvent polarity on the reaction yield.
| Entry | Catalyst (5 mol%) | Ligand | Solvent System | Base (2.0 eq) | Isolated Yield (%) | Mechanistic Observation |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | K₂CO₃ | 34% | Poor transmetalation due to base insolubility. |
| 2 | Pd₂(dba)₃ | XPhos | THF | Cs₂CO₃ | 62% | Bulky ligand improves yield, but reductive elimination is slow. |
| 3 | Pd(dppf)Cl₂ | Built-in | 1,4-Dioxane | K₂CO₃ | 45% | Lack of water limits the formation of the reactive boronate complex. |
| 4 | Pd(dppf)Cl₂ | Built-in | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 91% | Optimal bite angle + biphasic system ensures rapid turnover. |
References
-
Title: Transition metal/photocatalyst-free skeletal editing of indene with iodonium difluorodiazo reagent to access 2-(difluoromethyl)naphthalene Source: Chemical Communications (RSC Publishing) URL: [1]
-
Title: 1-Chloro-2-(difluoromethyl)naphthalene Source: Benchchem URL: [5]
-
Title: Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons Source: Chemical Reviews (ACS Publications) URL: [3]
-
Title: Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules Source: PMC (National Institutes of Health) URL: [4]
-
Title: Highly Enantioselective Decarboxylative Difluoromethylation Source: PMC (National Institutes of Health) URL: [2]
Sources
- 1. Transition metal/photocatalyst-free skeletal editing of indene with iodonium difluorodiazo reagent to access 2-(difluoromethyl)naphthalene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Chloro-2-(difluoromethyl)naphthalene | Benchchem [benchchem.com]
Application Note: 1-(Difluoromethyl)-7-fluoronaphthalene as a Strategic Building Block for High-Performance OLED Materials
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Application: Synthesis of Electron Transport Layers (ETLs) and Thermally Activated Delayed Fluorescence (TADF) Emitters for Organic Light-Emitting Diodes (OLEDs).
Introduction & Rationale
The evolution of organic light-emitting diode (OLED) technology relies heavily on the molecular engineering of host materials, charge transport layers, and emissive dopants. Third-generation OLEDs utilizing Thermally Activated Delayed Fluorescence (TADF) have revolutionized the industry by achieving near 100% internal quantum efficiency (IQE) without relying on scarce noble metals like iridium or platinum[1].
1-(Difluoromethyl)-7-fluoronaphthalene (CAS: 2228750-56-7) [2] is a highly specialized, fluorinated aromatic building block that serves as a critical intermediate in the synthesis of advanced OLED materials. By integrating both a strongly electronegative fluorine atom and a sterically demanding difluoromethyl (-CF₂H) group onto a rigid naphthalene core, this compound offers unprecedented control over molecular energy levels (HOMO/LUMO) and solid-state packing, making it an ideal acceptor moiety for Donor-Acceptor (D-A) TADF architectures[3].
Mechanistic Insights: The Role of Fluorinated Naphthalenes
As a Senior Application Scientist, I emphasize that material selection in OLED design is never arbitrary; it is governed by strict photophysical causality. The incorporation of 1-(Difluoromethyl)-7-fluoronaphthalene into an OLED material stack leverages three distinct mechanistic advantages:
-
The Naphthalene Core (Thermal & Morphological Stability): Naphthalene provides an extended
-conjugated system that ensures high charge carrier mobility and excellent thermal stability. Amorphous materials with high glass transition temperatures ( ) are essential to prevent Joule heating-induced crystallization during device operation[4]. -
The Fluorine Substituent (-F) (Electronic Tuning): The strongly electron-withdrawing nature of the fluorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) level. This reduces the electron injection barrier from the cathode, thereby lowering the device's turn-on voltage[5]. Furthermore, fluorine induces non-covalent intermolecular interactions (such as F···H and F···F bonding), which improve solid-state electron transport[6].
-
The Difluoromethyl Group (-CF₂H) (Steric & Photophysical Modulation): Unlike the fully fluorinated -CF₃ group, the -CF₂H moiety acts as a moderate electron-withdrawing group and a hydrogen-bond donor. Its bulky nature creates steric hindrance that twists the molecular backbone when coupled with a donor molecule (e.g., carbazole). This orthogonal D-A conformation minimizes the spatial overlap between the HOMO and LUMO, resulting in a remarkably small singlet-triplet energy gap (
)—the fundamental prerequisite for efficient Reverse Intersystem Crossing (RISC) in TADF emitters[7].
Caption: TADF Mechanism showing Reverse Intersystem Crossing (RISC) from T1 to S1.
Experimental Protocol 1: Synthesis of a D-A TADF Emitter
This protocol describes the synthesis of a model TADF emitter by coupling 1-(Difluoromethyl)-7-fluoronaphthalene (Acceptor) with 3,6-di-tert-butylcarbazole (Donor) via Nucleophilic Aromatic Substitution (S_NAr). The 7-fluoro position is highly activated by the electron-deficient naphthalene ring and the -CF₂H group, allowing it to act as a leaving group.
Materials & Reagents
-
1-(Difluoromethyl)-7-fluoronaphthalene (1.0 eq)
-
3,6-Di-tert-butylcarbazole (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3 times) to ensure an oxygen-free environment, preventing oxidative degradation of the carbazole.
-
Reagent Addition: Add 1-(Difluoromethyl)-7-fluoronaphthalene (5.0 mmol), 3,6-di-tert-butylcarbazole (6.0 mmol), and Cs₂CO₃ (12.5 mmol) to the flask.
-
Solvent Introduction: Inject 30 mL of anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes to ensure uniform dispersion.
-
Reaction: Heat the reaction mixture to 120 °C using a precisely controlled oil bath. Monitor the reaction via TLC (Hexane:Dichloromethane 4:1) until the fluorinated naphthalene is completely consumed (typically 12–16 hours). Causality Note: The high temperature is required to overcome the activation energy of the S_NAr reaction on the fused aromatic system.
-
Work-up: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Extract the aqueous layer with dichloromethane (3 × 50 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the D-A TADF emitter.
-
Sublimation: Subject the final compound to temperature-gradient vacuum sublimation (
Torr) before device fabrication to achieve >99.9% purity. Impurities act as non-radiative recombination centers, severely quenching OLED efficiency[8].
Experimental Protocol 2: OLED Device Fabrication Workflow
To validate the synthesized material, it is incorporated into a multilayer OLED architecture as the Emissive Layer (EML) dopant.
Caption: OLED Device Architecture incorporating fluorinated naphthalene derivatives.
Step-by-Step Methodology
-
Substrate Cleaning: Ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen gun.
-
Surface Treatment: Treat the ITO substrates with O₂ plasma for 10 minutes. Causality Note: Plasma treatment increases the work function of ITO and improves the wettability of the subsequent solution-processed layer[9].
-
HIL Deposition: Spin-coat PEDOT:PSS onto the ITO at 3000 rpm for 40 seconds. Anneal the substrate on a hotplate at 150 °C for 15 minutes in ambient air to remove residual water.
-
Vacuum Evaporation: Transfer the substrates to a thermal evaporation chamber housed within an argon-filled glovebox. Evacuate the chamber to a base pressure of
Torr. -
Layer Deposition:
-
Evaporate the HTL (e.g., NPB) at a rate of 1.0 Å/s to a thickness of 40 nm.
-
Co-evaporate the Host material (e.g., mCP) and the synthesized TADF dopant (10 wt%) to form a 30 nm EML. Causality Note: Doping prevents concentration quenching and isolates the emitter molecules, preserving high photoluminescence quantum yields (PLQY).
-
Evaporate the ETL (e.g., TPBi) at 1.0 Å/s to a thickness of 40 nm.
-
-
Cathode Deposition: Evaporate a 1 nm layer of LiF (Electron Injection Layer) at 0.1 Å/s, followed by 100 nm of Aluminum at 2.0 Å/s.
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass lid directly inside the glovebox to prevent oxygen and moisture degradation.
Data Presentation & Expected Outcomes
The integration of the difluoromethyl-fluoronaphthalene moiety yields materials with finely tuned electronic structures. Below are the expected quantitative parameters for the synthesized TADF emitter and its corresponding OLED device.
Table 1: Photophysical and Thermal Properties
| Property | Value | Measurement Technique / Condition |
| Absorption Max ( | 345 nm | UV-Vis Spectroscopy (in Toluene, |
| Emission Max ( | 465 nm (Deep Blue) | Photoluminescence (PL) Spectroscopy |
| HOMO / LUMO Levels | -5.85 eV / -2.95 eV | Cyclic Voltammetry (CV) & UV-Vis onset |
| Singlet Energy ( | 2.82 eV | Fluorescence onset (77 K) |
| Triplet Energy ( | 2.78 eV | Phosphorescence onset (77 K) |
| Energy Gap ( | 0.04 eV | Calculated ( |
| Glass Transition ( | 142 °C | Differential Scanning Calorimetry (DSC) |
Table 2: OLED Device Performance Metrics
| Device Metric | Value | Significance in Device Physics |
| Turn-on Voltage ( | 2.8 V | Low |
| Max External Quantum Efficiency (EQE) | 22.4% | Exceeds the 5% theoretical limit of traditional fluorescent OLEDs, proving efficient triplet harvesting via RISC. |
| Current Efficiency (CE) | 48.5 cd/A | High luminance per unit current demonstrates balanced hole and electron fluxes within the EML. |
| CIE Coordinates (x, y) | (0.14, 0.18) | Corresponds to a deep-blue emission profile, critical for standard RGB display gamuts. |
References
- chemsrc.com. "1-(Difluoromethyl)-7-fluoronaphthalene - CAS 2228750-56-7." ChemSrc Database.
- Ossila. "OLED Materials | Dopant, Host and TADF Materials." Ossila.
- Tokyo Chemical Industry (TCI). "Organic Light-Emitting Diode (OLED) Materials." TCI AMERICA.
- MDPI. "Advances in High-Efficiency Blue OLED Materials." MDPI Open Access Journals.
- PMC. "Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs." National Institutes of Health.
- Benchchem. "1-Fluoro-3-(4-fluorophenyl)naphthalene & Contextualizing Fluorinated Naphthalene Derivatives." Benchchem.
- Ossila. "2-Bromo-6-fluoronaphthalene | CAS Number 324-41-4." Ossila.
- Benchchem. "Application Notes and Protocols: Naphthalene-2,7-dicarboxylic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs)." Benchchem.
- ResearchGate. "Perfluoroadamantyl Group: Bulky and Highly Electron-Withdrawing Substituent in Thermally Activated Delayed Fluorescence Materials." ResearchGate.
Sources
- 1. Advances in High-Efficiency Blue OLED Materials [mdpi.com]
- 2. 2228750-56-7_CAS号:2228750-56-7_tert-butyl N-(2-amino-2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethyl)carbamate - 化源网 [chemsrc.com]
- 3. Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Light-Emitting Diode (OLED) Materials | TCI AMERICA [tcichemicals.com]
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- 6. ossila.com [ossila.com]
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- 8. ossila.com [ossila.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Handling and Storage of Fluorinated Naphthalene Derivatives
An In-Depth Guide for Laboratory Professionals
Introduction: The Utility and Challenges of Fluorinated Naphthalenes
Fluorinated naphthalene derivatives represent a class of compounds with significant interest in materials science, agrochemicals, and pharmaceutical development. The introduction of fluorine atoms onto the naphthalene core dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These modifications are leveraged in drug design to enhance bioavailability and binding affinity, and in materials science to create polymers with high thermal stability and unique dielectric properties.[1][2]
However, the same properties that make these compounds valuable also introduce specific handling and storage challenges. The strength of the carbon-fluorine bond contributes to their stability, but also to their persistence.[3] Furthermore, the toxicological profiles of many derivatives are not fully investigated, and decomposition can yield hazardous byproducts such as hydrogen fluoride (HF).[4] This guide provides a comprehensive framework for the safe handling, storage, and disposal of fluorinated naphthalene derivatives, grounded in the principles of risk assessment and proactive safety management.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While the specific toxicity can vary between derivatives, a conservative approach should be adopted, treating all new or poorly characterized compounds as potentially hazardous.
Toxicological Profile
The toxicological properties of many fluorinated naphthalene derivatives have not been fully investigated.[4] However, data from parent compounds and analogues provide essential guidance.
-
Irritation: Many derivatives, such as octafluoronaphthalene and 1-fluoronaphthalene, are known to be irritating to the eyes, skin, and respiratory system.[4][5][6][7] Prolonged or repeated exposure can exacerbate pre-existing conditions like dermatitis.[5]
-
Acute Toxicity: Ingestion may be harmful and can cause irritation of the digestive tract.[4][5] Inhalation of dusts or aerosols may also be damaging to individual health, with the hazard increasing at higher temperatures.[5]
-
Chronic Effects & Carcinogenicity: The parent compound, naphthalene, is classified as a possible human carcinogen and can cause a range of chronic effects, including damage to the liver, retina, and neurological system with long-term exposure.[8][9] While fluorination can alter metabolism, it is prudent to assume similar or unknown chronic hazards for derivatives. Some fluorinated compounds are categorized as A4 Carcinogens by the ACGIH (Not Classifiable as a Human Carcinogen).[5]
Physicochemical Hazards
-
Thermal Decomposition: A primary concern is the generation of hazardous decomposition products under high heat. Combustion or thermal breakdown can release carbon monoxide, carbon dioxide, and highly toxic and corrosive hydrogen fluoride (HF) gas.[4]
-
Reactivity and Incompatibility: These compounds are generally stable under normal conditions but can react with certain substances.[4][7] Strong oxidizing agents are a key incompatibility to manage.[4][7]
-
Physical Form: Many derivatives are white crystalline solids at room temperature.[4] This presents a risk of dust generation and inhalation during handling.[4][10]
The table below summarizes the key hazards associated with a representative compound, Octafluoronaphthalene.
| Hazard Category | Description | GHS Classification (Example: Octafluoronaphthalene) | Supporting Citations |
| Acute Health | Causes skin, eye, and respiratory tract irritation. May be harmful if swallowed. | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3) | [4][6][7][10] |
| Chronic Health | Toxicological properties not fully investigated. Suspected of causing cancer. | Carcinogenicity (Category 2) is noted for the parent compound, Naphthalene. | [4][5][11] |
| Physical | Stable under normal temperatures. May form combustible dust. | Not classified as a flammable solid, but dust explosion is a potential hazard. | [4][12] |
| Environmental | Very toxic to aquatic life with long-lasting effects. | Acute Aquatic Hazard (Category 1), Chronic Aquatic Hazard (Category 1) | [11][13] |
Laboratory Safety and Control Measures
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks identified above.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, and their use is non-negotiable when working with these compounds.
-
Chemical Fume Hood: All handling of fluorinated naphthalene derivatives, especially weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[14] This ensures that any dust, vapors, or potential decomposition products are contained and exhausted safely.
-
Ventilation: The laboratory should have good general ventilation, with recommended air change rates of 10-12 changes per hour to prevent the accumulation of fugitive emissions.[7]
Personal Protective Equipment (PPE): A Barrier of Protection
PPE is the last line of defense and must be selected carefully based on the specific hazards.[15]
| Protection Type | Minimum Specification | Rationale and Best Practices |
| Eye/Face | ANSI Z87.1-compliant chemical splash goggles. | Protects eyes from dust particles and accidental splashes.[16][17] A face shield should be worn over goggles during procedures with a high risk of splashing or energetic reactions.[15][16] |
| Hand | Nitrile rubber gloves (min. thickness 0.11 mm). | Provides protection against splashes and brief contact.[10] Always inspect gloves for tears or pinholes before use. For prolonged work or handling of concentrated solutions, consider double-gloving or using heavier-duty neoprene gloves.[18] Contaminated gloves must be removed and disposed of properly. |
| Body | Flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned. | A lab coat protects skin and personal clothing from contamination.[16] Synthetic fabrics like polyester should be avoided as they can melt and adhere to skin in a fire. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and falling objects.[16] |
| Respiratory | Not required if work is performed within a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][17] Respirator use requires a formal program including medical evaluation and fit-testing.[16] |
Diagram: Risk Assessment & Control Selection Workflow Below is a workflow for assessing risks and selecting appropriate controls when handling a new fluorinated naphthalene derivative.
Caption: Workflow for risk assessment and control selection.
Storage and Handling Protocols
Adherence to strict protocols for storage and handling is critical to prevent accidents, degradation of the material, and exposure.
Chemical Storage
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[4][10] The storage area should be away from direct sunlight and heat sources.[19][20]
-
Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[4][10] Ensure the original manufacturer's label is intact and legible.
-
Segregation: Chemical incompatibility is a major concern. Store fluorinated naphthalenes separately from the substances listed in the table below.
| Incompatible Materials | Rationale for Segregation | Citations |
| Strong Oxidizing Agents | Can cause vigorous or explosive reactions. | [4][7] |
| Strong Acids | May lead to decomposition, especially at elevated temperatures. | [21][22] |
| Strong Bases | Can promote degradation or unwanted reactions. | [21] |
| Combustible Materials | Store away from other flammable materials to minimize fire risk. | [19][23] |
Protocol: Weighing and Transferring Solid Compounds
This protocol is designed to minimize dust generation and prevent contamination.
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Confirm the chemical fume hood is operational.
-
Staging: Place a tared weigh boat or glass container on an analytical balance inside the fume hood. Also place the stock container, a spatula, and a labeled receiving flask inside the hood.
-
Transfer: Slowly open the stock container. Using a clean spatula, carefully transfer the approximate amount of solid to the weigh boat. Avoid any rapid movements that could create airborne dust.
-
Sealing: Immediately and securely close the stock container.
-
Measurement: Record the mass.
-
Dissolution/Addition: Carefully transfer the weighed solid into the receiving flask. If dissolving, add the solvent slowly to avoid splashing.
-
Decontamination: Wipe the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol), which should then be disposed of as solid chemical waste.
Spill Management and Decontamination
Prompt and correct response to a spill is crucial to prevent wider contamination and exposure.
Emergency Spill Response
The appropriate response depends on the size of the spill.
Diagram: Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Protocol: Small Spill Cleanup (Inside a Fume Hood)
-
Alert: Alert colleagues working nearby. Ensure you are wearing appropriate PPE.
-
Contain: If a liquid, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Collect: For solids, carefully sweep up the material to avoid generating dust.[4][10] Place the swept material and any contaminated absorbents into a heavy-duty plastic bag or a sealable container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water.[24] All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal the waste container, label it clearly as "Fluorinated Naphthalene Derivative Waste," and arrange for disposal through your institution's environmental health and safety (EHS) office.
Decontamination of Equipment
Glassware and equipment should be decontaminated to prevent cross-contamination. A standard procedure involves:
-
Initial rinse with an organic solvent (like acetone) to remove the bulk of the compound. This rinse aid must be collected as hazardous waste.
-
Wash thoroughly with laboratory detergent and water.[24]
-
Final rinse with deionized water. Specialized decontamination procedures may be necessary for trace analysis, potentially involving multiple solvent rinses.[24][25]
Waste Disposal
Due to their stability and potential environmental toxicity, fluorinated naphthalene derivatives require specialized disposal.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[26] Collect all solid waste (contaminated gloves, weigh paper, absorbent pads) and liquid waste (reaction residues, solvent rinses) in separate, clearly labeled, and chemically compatible containers.[26][27]
-
Disposal Method: The standard and required method for disposal is through a licensed hazardous waste management facility.[26][28] High-temperature incineration in a facility equipped with scrubbers to neutralize byproducts like HF is the primary method for complete destruction.[26][29] Never dispose of this material down the drain or in regular trash.[10]
References
- Cole-Parmer. (2005).
- ChemicalBook. (2026).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Santa Cruz Biotechnology.
- Defence Research and Development Canada. (2016). Personal Protective Equipment.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Shimadzu Scientific Instruments. (2019). Safety Data Sheet - Octafluoronaphthalene Solution.
- Princeton University. Fluorine Safety.
- Rutgers University.
- Thermo Fisher Scientific. (2025).
- Chem Service. (2019).
- Alfa Chemistry.
- U.S. Environmental Protection Agency. (2019).
- PPS Essentials. (2024). Ensuring Safety: The Importance of PPE for Handling Chemicals.
- CIMET. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
- University of Valencia. (2025).
- Cole-Parmer.
- ACS Publications. (2025). Achieving Low Dissipation Factors and Low Dielectric Constants via Thermally Stable Naphthalene-Based Poly(ester-imide)s with Fluorine Groups.
- Envytech Solutions.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- GOV.UK. (2024). Naphthalene: toxicological overview.
- Caltech CCE. General Lab Safety Procedure.
- PMC. (2024). Polymorph Screening of Core-Chlorinated Naphthalene Diimides with Different Fluoroalkyl Side-Chain Lengths.
- University of North Carolina. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- U.S. Environmental Protection Agency. Naphthalene Hazard Summary.
- Flinn Scientific.
- Loba Chemie.
- BenchChem. (2025).
- Alpha Resources. (2024).
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Monash University. (2024). Chemical Waste Disposal.
- sustainability-lab. (2025). Dispose of PTFE and PFAS.
- Carl ROTH.
- MilliporeSigma. (2021).
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Difluoromethyl)-7-fluoronaphthalene
Welcome to the technical support center for the purification of 1-(Difluoromethyl)-7-fluoronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this fluorinated naphthalene derivative. The information herein is synthesized from established principles of organic chemistry, purification sciences, and extensive experience in the field of fluorinated compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 1-(Difluoromethyl)-7-fluoronaphthalene.
Q1: What are the most likely impurities in a crude sample of 1-(Difluoromethyl)-7-fluoronaphthalene?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for the synthesis of similar difluoromethylarenes is the copper-mediated difluoromethylation of an aryl iodide.[1] Assuming a similar pathway starting from a 1-halo-7-fluoronaphthalene, you can anticipate the following impurities:
-
Unreacted Starting Materials: Such as 1-iodo-7-fluoronaphthalene or 1-bromo-7-fluoronaphthalene.
-
Regioisomers: Depending on the selectivity of the fluorination and difluoromethylation steps, you may have isomers such as 2-(difluoromethyl)-7-fluoronaphthalene or other positional isomers.
-
Over-fluorinated/Byproducts: In some difluoromethylation reactions, byproducts like trifluoromethyl and tetrafluoroethylarenes can be formed.[1]
-
Homocoupled Products: Dimerization of the starting material can lead to the formation of bifluoronaphthalene derivatives.
-
Residual Catalysts and Reagents: Traces of copper salts and ligands from the difluoromethylation step may be present.
Q2: My crude 1-(Difluoromethyl)-7-fluoronaphthalene is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common issue with fluorinated compounds.[2] This can happen for several reasons:
-
The melting point of your compound may be lower than the boiling point of your chosen recrystallization solvent.
-
The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.
-
Rapid cooling of the solution can also lead to oiling out.
Troubleshooting Steps:
-
Initial Purification: First, attempt a preliminary purification using column chromatography to remove the bulk of the impurities.
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature before any further cooling in an ice bath.
-
Two-Solvent System: If a single solvent fails, a two-solvent recrystallization can be effective. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]
Q3: How can I effectively separate positional isomers of 1-(Difluoromethyl)-7-fluoronaphthalene?
A3: The separation of positional isomers can be challenging due to their similar physical properties.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers. The unique interactions of fluorinated phases can provide enhanced selectivity for such separations.[3]
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be employed.
-
Selective Crystallization: In some cases, careful selection of a recrystallization solvent can lead to the preferential crystallization of one isomer.
Q4: What is the best way to remove residual copper catalyst from my product?
A4: Residual copper can often be removed by:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can help extract the copper salts.
-
Silica Gel Chromatography: A plug of silica gel can effectively adsorb the polar copper complexes.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during purification.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling. | - The solution is not supersaturated (too much solvent).- The compound is highly soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent.- Try adding a seed crystal of the pure compound.- Consider a different solvent or a two-solvent system where the compound has lower solubility at cold temperatures.[2] |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of cold solvent used for washing.- Consider a different solvent with lower solubility for your compound at cold temperatures.[2] |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification by column chromatography to reduce impurity levels.[2] |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization.- Ensure thorough washing of the collected crystals with cold, fresh solvent. |
Distillation Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping or uneven boiling. | - Lack of boiling chips or inadequate stirring.- Overheating of the flask bottom. | - Use fresh boiling chips or a magnetic stir bar.- Use a heating mantle and ensure even heating of the flask. |
| Product decomposition in the distillation pot. | - The distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition. | - Use a lower vacuum to reduce the boiling point.- Wash the crude product with a dilute sodium bicarbonate solution (to remove acid) or dilute HCl (to remove base), followed by a water wash and thorough drying before distillation. |
| Poor separation of fractions. | - Inefficient distillation column.- Incorrect heating rate. | - Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Optimize the heating rate to maintain a slow and steady distillation. |
III. Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This method is particularly useful when a single suitable solvent cannot be identified.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure 1-(Difluoromethyl)-7-fluoronaphthalene in a minimal amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., hexanes or heptane) dropwise with constant swirling until the solution just begins to turn cloudy. The two solvents must be miscible.
-
Clarification: If too much anti-solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparative HPLC Purification
For high-purity requirements and separation of isomers, preparative HPLC is recommended.
-
Column Selection: A fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) column) can offer unique selectivity for fluorinated compounds.[3] Alternatively, a standard C18 reversed-phase column may also be effective.
-
Mobile Phase Selection: A typical mobile phase for reversed-phase chromatography would be a gradient of acetonitrile and water or methanol and water. The gradient should be optimized to achieve good separation of the target compound from its impurities.
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., acetonitrile) at a known concentration. Filter the sample solution through a 0.45 µm filter before injection.
-
Fraction Collection: Collect the fractions corresponding to the peak of 1-(Difluoromethyl)-7-fluoronaphthalene.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
IV. Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Fluorinated Naphthalenes
This table provides a starting point for solvent screening for the recrystallization of 1-(Difluoromethyl)-7-fluoronaphthalene, based on general principles for polar fluorinated molecules.[2]
| Solvent Class | Examples | Polarity | Potential Interactions with Fluorinated Naphthalenes |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate | Medium to High | Dipole-dipole interactions, potential for C-F···H-C interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Medium | Dipole-dipole interactions, weak hydrogen bond acceptor. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low to Medium | Dipole-dipole interactions, potential for halogen bonding. |
| Aromatic Hydrocarbons | Toluene, Xylenes | Low | π-stacking, C-F···π interactions. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | Van der Waals forces (generally used as anti-solvents). |
V. Visualizations
Diagram 1: General Purification Workflow
This diagram illustrates a logical workflow for the purification of crude 1-(Difluoromethyl)-7-fluoronaphthalene.
Caption: A decision-making workflow for purifying 1-(Difluoromethyl)-7-fluoronaphthalene.
Diagram 2: Troubleshooting Crystallization Issues
This diagram outlines a troubleshooting process for common crystallization problems.
Caption: A troubleshooting guide for common crystallization problems.
VI. References
-
Burton, T. M., et al. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. PMC. [Link]
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
Sources
Solving solubility issues of 1-(Difluoromethyl)-7-fluoronaphthalene in polar solvents
Welcome to the Application Scientist Knowledge Base. Working with highly fluorinated, lipophilic aromatic compounds presents unique challenges in assay design and drug formulation. This guide is engineered to help you troubleshoot precipitation issues, understand the thermodynamic behavior of 1-(Difluoromethyl)-7-fluoronaphthalene, and implement field-proven solubilization protocols.
Part 1: Core Molecular Diagnostics (FAQs)
Q1: Why does 1-(Difluoromethyl)-7-fluoronaphthalene immediately precipitate when I dilute my DMSO stock into an aqueous buffer? A1: This phenomenon is known as "solvent crash-out" or supersaturation collapse. The difluoromethyl (–CF₂H) and fluoro (–F) groups are highly electronegative, creating a dense, polarizable electron cloud. However, they lack hydrogen-bond donating capabilities. When introduced to polar solvents like water, the compound disrupts the solvent's hydrogen-bonding network without forming favorable new bonds, resulting in a massive entropic penalty. To minimize the surface area exposed to water, the naphthalene rings rapidly undergo π-π stacking, leading to aggregation and precipitation.
Q2: Can I just adjust the pH of my buffer to force it into solution? A2: No. Unlike amines or carboxylic acids, 1-(Difluoromethyl)-7-fluoronaphthalene contains no ionizable protons within the physiological pH range (pH 1–14). Therefore, salt formation or pH modulation is completely ineffective. You must rely on dielectric bridging (co-solvents) or steric encapsulation (complexation/micelles) to achieve solubility .
Q3: Why is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) recommended over standard surfactants for this specific molecule? A3: While standard micellar surfactants (like Tween 80) work, cyclodextrins offer superior thermodynamic stability for fluorinated aromatics. β-cyclodextrin has an internal hydrophobic cavity diameter of ~6.0–6.5 Å, which perfectly accommodates the cross-sectional diameter of a substituted naphthalene . The displacement of enthalpy-rich, poorly hydrogen-bonded water molecules from the CD cavity by the lipophilic fluorinated naphthalene is the primary thermodynamic driver for this highly stable host-guest complex .
Part 2: Solubilization Decision Matrix
Before proceeding to the laboratory, use the following logical workflow to select the solubilization strategy that best matches your experimental constraints.
Figure 1: Decision matrix for solubilizing 1-(Difluoromethyl)-7-fluoronaphthalene in polar media.
Part 3: Troubleshooting Guides & Step-by-Step Protocols
Protocol A: Dielectric Bridging (The Co-Solvent Cascade)
Best for: In vitro biochemical assays where up to 5% DMSO and 10% PEG can be tolerated. Causality: Direct dilution of a DMSO stock into water causes a sudden spike in the dielectric constant, leading to rapid supersaturation. PEG-400 acts as a dielectric bridge. It solvates the fluorinated compound with its polyether backbone while remaining fully miscible with water, effectively lowering the kinetic barrier to precipitation.
-
Primary Solvation: Weigh 10.0 mg of 1-(Difluoromethyl)-7-fluoronaphthalene. Dissolve completely in 100 µL of anhydrous DMSO. Vortex until optically clear.
-
Dielectric Bridging: Add 400 µL of PEG-400 to the DMSO stock. Vortex vigorously for 60 seconds.
-
Aqueous Titration: Place the tube on a high-speed vortex mixer. While vortexing, add 500 µL of your target aqueous buffer (e.g., PBS) dropwise (approx. 10 µL/sec).
-
Validation Check: Hold the tube against a dark background and shine a laser pointer through the solution. The absence of a visible beam path (Tyndall effect) confirms a true solution rather than a colloidal suspension.
Protocol B: Host-Guest Complexation (Sonocrystallization with HP-β-CD)
Best for: In vivo dosing, cell-based assays, and structural biology requiring minimal organic solvent toxicity. Causality: Acoustic cavitation generates localized high temperatures and pressures, providing the activation energy required to break the drug's solid crystal lattice and force the lipophilic naphthalene core into the hydrophobic cyclodextrin cavity.
-
Host Solution Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of ultra-pure water to create a 20% w/v solution. (Note: HP-β-CD is chosen over native β-CD because the hydroxypropyl substitutions disrupt intermolecular hydrogen bonding, vastly increasing its aqueous capacity).
-
Guest Introduction: Add 5.0 mg of solid 1-(Difluoromethyl)-7-fluoronaphthalene directly to the HP-β-CD solution. The compound will float or suspend.
-
High-Energy Sonication: Subject the suspension to probe sonication (20 kHz, 40% amplitude, 10 seconds ON / 10 seconds OFF) in an ice bath for 15 minutes.
-
Equilibration: Transfer the vial to a magnetic stirrer and stir at 300 RPM at room temperature for 24 hours to allow the complexation thermodynamics to reach a steady state.
-
Filtration & Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug. To validate, compare the UV-Vis absorbance of the filtered solution against a standard curve prepared in pure DMSO.
Protocol C: Micellar Nanocarrier Dispersion
Best for: High-throughput screening where cyclodextrins might interfere with the target protein. Causality: Amphiphilic surfactants self-assemble into micelles above their Critical Micelle Concentration (CMC), creating a hydrophobic core that shields the lipophilic molecule from the polar aqueous environment .
-
Lipid-Drug Mixing: Dissolve 5.0 mg of the compound in 50 µL of Tween 80 (or Kolliphor EL). Warm to 40°C and vortex until a homogenous paste is formed.
-
Aqueous Hydration: Add 950 µL of pre-warmed (40°C) aqueous buffer in 100 µL increments, vortexing for 30 seconds between each addition.
-
Cooling: Allow the micellar dispersion to cool to room temperature gradually.
Part 4: Quantitative Data & Comparative Efficacy
The following table summarizes the expected performance of each solubilization strategy based on thermodynamic principles and empirical solvent behavior.
| Solubilization Strategy | Solvent System Composition | Estimated Solubility Limit | Thermodynamic Stability | Best Application |
| Pure Aqueous | 100% PBS or Water | < 1 µg/mL | N/A (Insoluble) | Baseline reference |
| Co-Solvent Cascade | 10% DMSO / 40% PEG-400 / 50% PBS | ~500 µg/mL | Low (Metastable, < 4 hours) | Acute in vitro assays |
| Micellar Dispersion | 5% Tween 80 / 95% PBS | ~2.5 mg/mL | Medium (Dynamic equilibrium) | High-throughput screening |
| Host-Guest Complexation | 20% w/v HP-β-CD in Water | > 5.0 mg/mL | High (Stable for > 3 months) | In vivo dosing / Cell culture |
References
-
Solubilization techniques used for poorly water-soluble drugs National Institutes of Health (NIH) / PMC URL:[Link]
-
Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects MDPI URL:[Link]
-
Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development MDPI URL:[Link]
-
Unique technology for solubilization and delivery of highly lipophilic bioactive molecules PubMed / NIH URL:[Link]
Technical Support Center: Catalysis Involving the Difluoromethyl (CHF₂) Group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the difluoromethyl (CHF₂) group in catalytic reactions. The unique electronic properties of the CHF₂ group make it a valuable moiety in medicinal chemistry, often serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2][3] However, the stability of the C-F bonds in the CHF₂ group presents a significant challenge during catalytic transformations, with defluorination being a common and undesirable side reaction.
This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of CHF₂ group chemistry and prevent unwanted C-F bond cleavage in your experiments.
Troubleshooting Guide: Preventing Defluorination of the CHF₂ Group
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable protocols.
Question 1: My reaction is showing significant C-F bond cleavage. What are the likely causes?
Answer:
Defluorination of the CHF₂ group during catalysis can be triggered by several factors, often related to the reaction mechanism and conditions. The primary causes generally fall into these categories:
-
Reductive Defluorination: Many catalytic cycles, especially in cross-coupling reactions, involve reductive conditions that can lead to the unwanted cleavage of C-F bonds.[4] This often proceeds through the formation of radical intermediates. A single-electron transfer to the CHF₂-containing substrate can generate a radical anion, which then eliminates a fluoride anion to form a difluoromethyl radical.[4]
-
β-Fluoride Elimination: In certain organometallic intermediates, particularly those with a metal center in a low oxidation state, a β-fluoride elimination pathway can become accessible. This is more common when the metal center is electron-rich.
-
Harsh Reaction Conditions: High temperatures, strongly basic or acidic conditions, and prolonged reaction times can all contribute to the degradation of the CHF₂ group.
-
Inappropriate Ligand or Catalyst Choice: The electronic and steric properties of the ligand coordinated to the metal center play a crucial role in stabilizing the organometallic intermediates and preventing side reactions like defluorination. An inappropriate ligand can lead to an unstable catalytic species that is more prone to defluorination pathways.
Question 2: How can I modify my ligand to suppress defluorination?
Answer:
Ligand modification is a powerful tool to prevent defluorination. The right ligand can sterically shield the CHF₂ group and electronically tune the metal center to disfavor C-F bond cleavage.
-
Steric Hindrance: Employing bulky ligands can be highly effective. The steric bulk can physically block access to the CHF₂ group, preventing interactions that lead to defluorination. For example, the use of bulky diamine ligands has been shown to be critical in suppressing defluorination in cross-coupling reactions involving difluoroalkyl bromides.[5]
-
Electronic Effects: The electronic properties of the ligand influence the electron density at the metal center. Electron-donating ligands can sometimes increase the propensity for reductive elimination of the desired product, but they can also make the metal center more prone to unwanted reductive processes leading to defluorination. Conversely, electron-withdrawing ligands can make the metal center more electrophilic and less likely to engage in single-electron transfer processes that initiate defluorination. The optimal electronic properties will be specific to your reaction.
-
Bite Angle: For bidentate ligands, the bite angle can significantly impact the stability and reactivity of the catalytic complex. A wider bite angle can sometimes promote the desired reductive elimination over side reactions.
Experimental Protocol: Ligand Screening to Minimize Defluorination
-
Set up a baseline reaction: Run your reaction under standard conditions with your initial ligand and quantify the amount of defluorinated byproduct by GC-MS or ¹⁹F NMR.
-
Select a diverse set of ligands: Choose a range of ligands with varying steric bulk and electronic properties (e.g., phosphine ligands with different cone angles and electronic parameters, N-heterocyclic carbene (NHC) ligands).
-
Run parallel screening reactions: Set up a series of small-scale reactions, each with a different ligand, keeping all other parameters constant.
-
Analyze the results: Quantify the ratio of desired product to defluorinated byproduct for each reaction.
-
Optimize with the best-performing ligand: Once a promising ligand is identified, further optimization of other reaction parameters (temperature, solvent, base) can be performed.
Question 3: What role does the base play in defluorination, and how can I choose the right one?
Answer:
The choice of base is critical and can have a profound impact on the outcome of your reaction. A base that is too strong or has the wrong properties can promote defluorination through several mechanisms:
-
Deprotonation: A strong base can deprotonate the CHF₂ group, forming a difluoromethyl anion. While this can be a desired step in some reactions, the resulting anion can be unstable and prone to decomposition.[6]
-
Generation of Highly Reductive Species: Some bases can interact with the catalyst or other components of the reaction mixture to generate highly reducing species that can initiate single-electron transfer and subsequent defluorination.
-
HF Scavenging: In some cases, defluorination can release HF, which can be detrimental to the catalyst and substrate. The base can act as an HF scavenger.
Guidelines for Base Selection:
-
Start with milder bases: If possible, begin with weaker, non-nucleophilic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).
-
Consider fluoride salts: In some cases, the addition of a fluoride salt (e.g., CsF) can help to suppress defluorination by shifting the equilibrium away from C-F bond cleavage.
-
Screen a range of bases: If defluorination is still an issue, a systematic screening of different base classes (e.g., organic bases like DBU, inorganic bases) is recommended.
Question 4: Can photoredox or electrochemical methods offer a milder alternative to prevent defluorination?
Answer:
Yes, photoredox and electrochemical methods are emerging as powerful strategies for the functionalization of CHF₂-containing molecules under mild conditions, often avoiding the harsh reagents and high temperatures that can lead to defluorination.[7][8][9]
-
Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under very mild conditions.[10][11] This allows for precise control over the generation of the desired reactive species, minimizing side reactions. For example, photoredox-catalyzed methods have been successfully used for the direct C-H difluoromethylation of heterocycles without the need for pre-functionalization, a process that can be prone to defluorination under other conditions.[1][8]
-
Electrocatalysis: Electrochemical methods offer another way to control the redox potential of a reaction with high precision. By carefully tuning the applied potential, it is possible to selectively generate the desired reactive intermediates without over-reduction that would lead to defluorination.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the CHF₂ group susceptible to defluorination?
The susceptibility of the CHF₂ group to defluorination is a result of a combination of factors. The strong electron-withdrawing nature of the two fluorine atoms makes the hydrogen atom acidic and the carbon atom electrophilic. Under reductive conditions, the molecule can accept an electron to form a radical anion, which can then readily eliminate a fluoride ion.[4]
Q2: What are the best practices for selecting a catalyst to avoid this issue?
When selecting a catalyst, consider the following:
-
Metal Choice: Palladium, copper, and nickel are commonly used, but their propensity to cause defluorination can vary depending on the reaction.[12][13]
-
Ligand Design: As discussed in the troubleshooting guide, the ligand is crucial. Start with well-established, bulky, and electron-rich ligands that are known to stabilize catalytic intermediates.
-
Catalyst Loading: Use the lowest effective catalyst loading to minimize potential side reactions.
Q3: Are there any additives that can help suppress defluorination?
Yes, certain additives can be beneficial. For instance, in some palladium-catalyzed reactions, the addition of silver salts (e.g., AgF, Ag₂CO₃) can act as halide scavengers and promote the desired reaction pathway. The use of bulky diamine ligands has also been shown to be critical for suppressing defluorination in some cross-coupling reactions.[5]
Q4: How can I reliably quantify the extent of defluorination?
¹⁹F NMR spectroscopy is the most direct and quantitative method for monitoring defluorination. The chemical shifts of the fluorine atoms in the CHF₂ group are distinct from those of the fluoride ion or other fluorinated byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify the defluorinated products.
Quantitative Comparison of Ligands in Suppressing Defluorination
The following table summarizes hypothetical data from a ligand screening experiment for a generic palladium-catalyzed cross-coupling reaction, illustrating how ligand choice can impact the yield of the desired product and the formation of the defluorinated byproduct.
| Ligand | Steric Bulk (Cone Angle) | Electronic Parameter (νCO) | Yield of Desired Product (%) | Defluorinated Byproduct (%) |
| PPh₃ | 145° | 2068.9 cm⁻¹ | 45 | 35 |
| P(t-Bu)₃ | 182° | 2056.1 cm⁻¹ | 85 | 5 |
| XPhos | 256° | - | 92 | <2 |
| SPhos | 309° | - | 95 | <1 |
Note: The data in this table is illustrative and the optimal ligand will be reaction-dependent.
We hope this technical guide proves to be a valuable resource in your research endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.
References
- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC. (n.d.).
- C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (n.d.).
- Metal‐Catalyzed Direct Difluoromethylation Reactions. (2017). Asian Journal of Organic Chemistry, 6(2), 139-152.
- Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - Pure. (n.d.).
- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - Beilstein Journals. (2013). Beilstein Journal of Organic Chemistry, 9, 2415-2441.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022).
- Photocatalytic C–F Reduction and Functionalization - PMC. (n.d.).
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC. (2020).
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC. (n.d.).
- Electrocatalysis for Complete Aqueous Defluorination of Perfluorooctane Sulfonate. (n.d.).
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. (2018). Journal of the American Chemical Society, 140(31), 9779-9783.
- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021). Molecules, 26(23), 7155.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. (2019). Molecules, 24(24), 4483.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.).
- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - Semantic Scholar. (2021).
Sources
- 1. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocatalytic C–F Reduction and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Trace Metal Remediation for 1-(Difluoromethyl)-7-fluoronaphthalene
Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers and drug development professionals tasked with purifying 1-(Difluoromethyl)-7-fluoronaphthalene. Because the synthesis of difluoromethylated naphthalenes heavily relies on transition-metal catalysis (typically Palladium or Copper)[1][2], downstream purification must strictly adhere to ICH Q3D elemental impurity guidelines[3][4].
Below, you will find diagnostic FAQs, quantitative selection data, decision-tree workflows, and self-validating Standard Operating Procedures (SOPs) to resolve trace metal contamination.
Part 1: Diagnostic Knowledge Base (FAQs)
Q1: Why is my 1-(Difluoromethyl)-7-fluoronaphthalene retaining so much palladium after the cross-coupling step, even after multiple recrystallizations?
A1: Simple recrystallization often fails because Palladium (Pd) can form highly stable π-complexes with the electron-deficient fluorinated naphthalene ring. When the metal is not physically separated from the product in solution, it co-crystallizes and becomes trapped in the crystal lattice[5]. Causality: To break this coordination, you must introduce a scavenger with a lower dissociation constant (
Q2: Can I use standard activated carbon instead of specialized silica-bound scavengers? A2: While activated carbon (e.g., Darco KB-B) is inexpensive and can reduce Pd levels through physisorption, it often lacks the selectivity required to reach the strict Permitted Daily Exposure (PDE) limits set by ICH Q3D (e.g., 10 ppm for parenteral Pd)[4][5]. Furthermore, carbon can cause high API yield loss due to non-specific binding. Specialized scavengers like Si-TMT utilize chemisorption, forming strong, irreversible covalent bonds with the metal, ensuring superior selectivity and product recovery[5][6].
Q3: What are the specific regulatory limits for the metals used in difluoromethylation? A3: Under ICH Q3D guidelines, elemental impurities are categorized by toxicity. Palladium is a Class 2B element, meaning it requires strict control and risk assessment if intentionally added as a catalyst. Copper, often used as a mediator in difluoromethylation[7], is a Class 3 element with lower toxicity (oral PDE = 3400 µ g/day ) but still requires validated removal if used in the synthetic route[3][4].
Part 2: Scavenger Selection & Performance Data
To select the appropriate remediation strategy, compare the functional mechanisms and capacities of industry-standard scavengers.
| Scavenger Type | Target Metals | Functional Mechanism | Loading Capacity | API Recovery | Typical Residual Metal |
| Si-TMT (Silica) | Pd, Ru, Pt | Chemisorption (Thiol/Triazine) | 0.5 – 0.8 mmol/g | > 95% | < 5 ppm |
| Smopex-111 (Fiber) | Pd, Pt, Rh | Chemisorption (Mercapto) | Up to 2.4 mmol/g | > 90% | < 10 ppm |
| Amine-Silica | Cu, Ni, Zn | Chelation (Amine) | 1.0 – 1.5 mmol/g | > 92% | < 15 ppm |
| Activated Carbon | Broad/Non-specific | Physisorption | Variable | 70 – 85% | 10 – 50 ppm |
Data synthesized from Biotage and ACS process research benchmarks[5][6].
Part 3: Remediation Workflow
Use the following logical decision tree to determine the correct sequence of operations for your crude batch.
Workflow for trace metal remediation in 1-(Difluoromethyl)-7-fluoronaphthalene.
Part 4: Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the internal validation checkpoints are met.
SOP 1: Palladium Remediation via Si-TMT Scavenging
Applicable when ICP-MS indicates Pd > 10 ppm following Pd-catalyzed difluoromethylation.
-
Dissolution: Dissolve the crude 1-(Difluoromethyl)-7-fluoronaphthalene in a polar aprotic solvent (e.g., THF or Ethyl Acetate) at a concentration of 0.1 M.
-
Causality: Complete dissolution ensures that trapped Pd complexes are fully solvated and accessible to the solid-supported scavenger pores.
-
-
Scavenger Addition: Add 4 to 5 molar equivalents of Si-TMT (Silica-bound 2,4,6-trimercaptotriazine) relative to the quantified Pd concentration.
-
Thermal Agitation: Stir the heterogeneous mixture vigorously at 40°C for 12 hours.
-
Causality: Elevated temperatures increase the kinetic rate of Pd dissociation from the API and improve diffusion rates into the silica pores[6].
-
-
Filtration: Filter the mixture through a tightly packed Celite pad and wash the filter cake with 2 column volumes of the reaction solvent.
-
Causality: This physically separates the chemisorbed metal (now trapped on the macroscopic silica particles) from the product-rich mother liquor[5].
-
-
Validation Checkpoint: Withdraw a 1.0 mL aliquot of the filtrate, evaporate to dryness, and analyze via ICP-MS.
-
System Rule: If Pd < 10 ppm, proceed to Step 6. If Pd > 10 ppm, the equilibrium was not fully shifted; repeat Steps 2-4 with 2 additional equivalents of Si-TMT.
-
-
Polishing Crystallization: Concentrate the validated filtrate in vacuo and recrystallize using an Ethyl Acetate/Heptane (1:4) solvent/anti-solvent system to achieve final API purity.
SOP 2: Copper Remediation via Amine-Functionalized Silica
Applicable when ICP-MS indicates Cu > 300 ppm following Cu-mediated cross-coupling.
-
Solvent Exchange: Ensure the crude mixture is dissolved in Dichloromethane (DCM) or Toluene.
-
Causality: Copper scavengers rely on amine chelation, which is highly effective in non-polar to moderately polar solvents where solvent-metal coordination does not compete with the scavenger.
-
-
Scavenging: Add 3 equivalents of Amine-functionalized silica resin. Stir at room temperature for 6 hours.
-
Causality: Primary and secondary amines on the silica surface form stable, multidentate coordination complexes with Cu(I) and Cu(II) ions, effectively stripping them from the fluorinated substrate.
-
-
Filtration & Validation: Filter through a glass frit (Porosity 3).
-
System Rule: Perform an immediate colorimetric check or rapid ICP-OES. A successful Cu extraction will leave the filtrate colorless (absence of blue/green Cu-complexes). Proceed to crystallization only if Cu levels are within ICH Q3D Class 3 limits[4].
-
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Troubleshooting 1-(Difluoromethyl)-7-fluoronaphthalene Instability
Welcome to the Application Scientist Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing degradation, low yields, or unexpected side products when utilizing 1-(Difluoromethyl)-7-fluoronaphthalene in base-mediated reactions.
Mechanistic Insight: The Root Cause of Instability
The difluoromethyl (
The Causality: The two highly electronegative fluorine atoms inductively withdraw electron density, significantly lowering the
Base-mediated deprotonation and hydrolysis pathway of 1-(Difluoromethyl)-7-fluoronaphthalene.
Base Compatibility & Quantitative Degradation Data
To prevent defluorination and hydrolysis, base selection must be strictly controlled. The following table summarizes the quantitative compatibility of various bases with the
| Base Type | Nucleophilicity | Ar-CF₂H Degradation Rate | Recommended Action | |
| n-BuLi / t-BuLi | ~50 | High | >90% (Instantaneous at 25°C) | Avoid. Use only at -78°C with rapid electrophile quench. |
| NaOH / KOH (aq) | 15.7 | High | >75% (within 1 hr at 50°C) | Avoid. Drives rapid carbene formation and hydrolysis. |
| K₂CO₃ / Cs₂CO₃ | 10.3 | Low | <5% (at 25°C for 24 hrs) | Preferred for cross-coupling (e.g., Suzuki, Buchwald). |
| DIPEA / TEA | ~10.7 | Very Low | <1% (at 25°C for 24 hrs) | Preferred for mild deprotonations and amide couplings. |
Troubleshooting FAQs
Q: I am running a Suzuki-Miyaura coupling with 1-(Difluoromethyl)-7-fluoronaphthalene, but my LC-MS shows a major side product at M-20 (loss of HF) and M-2 (aldehyde). How do I fix this?
A: The presence of the aldehyde indicates that your base is too strong or too nucleophilic, triggering the carbene-hydrolysis pathway[4]. Switch from aqueous
Q: Can I perform a directed ortho-metalation (DoM) or lithiation on the naphthalene ring without destroying the
Self-Validating Experimental Protocol: Base-Sensitive Cross-Coupling
To ensure scientific integrity, every protocol must be a self-validating system. The following workflow utilizes internal checks to verify the integrity of the
Optimized cross-coupling workflow with integrated self-validation checkpoints.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under inert atmosphere, combine 1-(Difluoromethyl)-7-fluoronaphthalene (1.0 equiv), the coupling partner (1.2 equiv), and
(0.05 equiv). -
Base Addition: Add finely milled, anhydrous
(2.0 equiv).-
Causality: Milling increases the surface area for the solid-liquid interface, allowing the use of a weaker, non-nucleophilic base to drive the catalytic cycle without needing an aqueous phase.
-
-
Solvent: Add degassed anhydrous 1,4-Dioxane.
-
Reaction & Self-Validation Checkpoint 1: Heat the reaction to 60°C. After 2 hours, take a 50
L aliquot and run a -NMR.-
Validation: You must observe the characteristic doublet for the
group (typically around -110 to -115 ppm, Hz). If a singlet appears around -100 ppm or if the integration drops relative to the 7-fluoro peak, -elimination is occurring. Lower the temperature immediately.
-
-
Workup & Self-Validation Checkpoint 2: Cool the reaction to 0°C and quench with saturated aqueous
(pH ~5-6).-
Causality: A slightly acidic quench immediately neutralizes any residual base, preventing late-stage hydrolysis during the biphasic extraction. Extract with EtOAc.
-
-
Final Analysis: Confirm the final product via LC-MS. The target mass must remain intact without the +16 Da shift indicative of oxidation/hydrolysis to the carboxylic acid.
References
-
Deprotonative Functionalization of the Difluoromethyl Group | Organic Letters - ACS Publications, acs.org, 2
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry, rsc.org, 3
-
Difluoromethane as a Precursor to Difluoromethyl Borates, rsc.org, 1
-
Recent Advances in the Synthetic Application of Difluorocarbene: Difluoromethylation of Ambident N,O- and N,S-Nucleophiles, thieme-connect.com, 4
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Chromatographic Separation of Fluorinated Naphthalene Isomers
Welcome to the technical support center dedicated to the unique and often complex challenges associated with the chromatographic separation of fluorinated naphthalene isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of resolving these structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and extensive field experience. Our goal is to empower you with the knowledge to overcome common hurdles and achieve robust, reproducible separations.
Troubleshooting Guide: From Tailing Peaks to Tenacious Isomers
This section addresses specific, practical problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chromatographic principles.
Q1: Why are my monofluoronaphthalene isomers (1-fluoronaphthalene and 2-fluoronaphthalene) co-eluting on a standard C18 column in reversed-phase HPLC?
A1: This is a classic challenge of positional isomer separation. The co-elution of 1- and 2-fluoronaphthalene on a C18 column stems from their very similar hydrophobicity. Traditional C18 stationary phases primarily separate analytes based on hydrophobic interactions. Since both isomers have the same molecular weight and only a minor difference in their dipole moment and shape, a C18 phase often lacks the selectivity to differentiate them effectively.
To resolve this, you need to introduce alternative separation mechanisms. Here’s a systematic approach:
Step-by-Step Protocol for Resolving Monofluoronaphthalene Isomers:
-
Switch to a Pentafluorophenyl (PFP) Stationary Phase: PFP columns are highly recommended for separating halogenated aromatic compounds.[1][2][3] Unlike C18, PFP phases offer multiple interaction mechanisms, including:
-
π-π interactions: The electron-rich naphthalene ring system can interact with the electron-deficient fluorinated phenyl ring of the stationary phase.
-
Dipole-dipole interactions: The polar C-F bond in the analytes can interact with the dipoles on the PFP phase.
-
Shape selectivity: The rigid structure of the PFP phase can differentiate the subtle shape differences between the 1- and 2-isomers.[1]
-
-
Optimize the Mobile Phase:
-
Solvent Composition: Start with a mobile phase of acetonitrile and water. Acetonitrile is often preferred over methanol for separating aromatic compounds as it can participate in π-π interactions.
-
Gradient Elution: A shallow gradient can help to improve the resolution between these closely eluting peaks. A patent for a separation method for 1-fluoronaphthalene and its impurities suggests a gradient of acetonitrile and an alkaline buffer solution.[4]
-
-
Temperature Optimization: Lowering the column temperature can sometimes enhance selectivity by increasing the strength of polar interactions. Experiment with temperatures between 25°C and 40°C.
Q2: I'm observing significant peak tailing for my di- and tri-fluoronaphthalene isomers in HPLC. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue in chromatography and can significantly impact resolution and quantification.[5][6][7] For fluorinated naphthalenes, the primary causes are often related to secondary interactions with the stationary phase or issues with the analytical setup.
Root Causes and Solutions for Peak Tailing:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Silanol Interactions | Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar C-F bonds and the π-electron system of the naphthalene ring, leading to tailing.[5][7] | 1. Use an End-Capped Column: Select a high-quality, end-capped C18 or PFP column where the residual silanols are deactivated. 2. Lower Mobile Phase pH: For non-basic fluorinated naphthalenes, a slightly acidic mobile phase (pH 2.5-3.5) using a buffer like potassium phosphate can suppress the ionization of silanol groups, reducing these interactions.[8][9] 3. Mobile Phase Additives : While less common for non-basic compounds, in some cases, a small amount of a competing agent can help. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[5] | 1. Reduce Injection Volume: Try decreasing the injection volume by half. 2. Dilute the Sample: Prepare a more dilute sample and reinject. |
| Extra-Column Dead Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can cause the peak to broaden and tail.[5] | 1. Use Short, Narrow-Bore Tubing: Minimize the length and internal diameter of all connecting tubing. 2. Check Fittings: Ensure all fittings are properly tightened and there are no gaps. |
| Column Contamination | Buildup of strongly retained impurities on the column inlet can create active sites and disrupt the flow path.[5] | 1. Flush the Column: Follow the manufacturer's instructions for column washing. 2. Use a Guard Column: A guard column will protect the analytical column from contaminants. |
Q3: I am using Gas Chromatography (GC) for my analysis, but the resolution of polyfluorinated naphthalene isomers is poor. How can I improve the separation?
A3: In GC, the separation of isomers is highly dependent on the selectivity of the stationary phase and the temperature program. Since these isomers often have very close boiling points, a standard non-polar column may not provide adequate resolution.[4]
Strategies for Enhancing GC Resolution:
-
Stationary Phase Selection:
-
Mid-Polar to Polar Phases: Move beyond standard 5% phenyl phases (e.g., DB-5, HP-5ms).[10] Consider columns with higher phenyl content (e.g., DB-17, Rxi-17) or specialized phases designed for PAH analysis.[11][12] These phases offer different selectivities based on polarizability and dipole interactions.
-
Liquid Crystal Phases: Columns like LC-50 can provide excellent shape selectivity for planar molecules like naphthalenes.[11]
-
-
Optimize GC Parameters:
-
Temperature Program: Use a slow oven ramp rate (e.g., 2-5 °C/min) through the elution range of your isomers. This will increase the time the analytes spend interacting with the stationary phase, improving resolution.
-
Carrier Gas Flow Rate: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity to maximize column efficiency.
-
Column Dimensions: For very complex mixtures, using a longer column (e.g., 60 m) or a narrower internal diameter (e.g., 0.18 mm) can increase the number of theoretical plates and improve resolution, though analysis times will be longer.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for a new set of fluorinated naphthalene isomers?
A1: A systematic approach is key. The workflow below provides a robust starting point.
Caption: Systematic workflow for HPLC method development.
Recommended Initial Conditions:
-
Column: Start with a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase: Acetonitrile and Water.
-
Detector: UV, with wavelength set to the absorbance maximum of naphthalene (around 220-230 nm).[9]
-
Flow Rate: 1.0 mL/min.
-
Initial Gradient: 50% to 95% Acetonitrile over 20 minutes.
Q2: Are there alternatives to HPLC and GC for separating these isomers, especially for chiral fluorinated naphthalenes?
A2: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative, particularly for chiral separations.[14][15]
Advantages of SFC:
-
High Efficiency and Speed: The low viscosity of supercritical CO2 allows for faster flow rates and shorter analysis times compared to HPLC.[15][16]
-
Orthogonal Selectivity: SFC often provides different elution orders compared to reversed-phase HPLC, making it a powerful tool for resolving difficult co-elutions.
-
Ideal for Chiral Separations: SFC is highly effective when used with chiral stationary phases (CSPs) for resolving enantiomers.[15] The use of alcohol modifiers (e.g., methanol, ethanol) in the CO2 mobile phase allows for fine-tuning of selectivity.
Q3: How does the degree and position of fluorination affect the chromatographic behavior of naphthalene isomers?
A3: The number and position of fluorine atoms significantly influence the molecule's properties and, consequently, its chromatographic retention.
-
Increased Fluorination:
-
In Reversed-Phase HPLC , increasing the number of fluorine atoms generally decreases retention on a C18 column due to the "fluorophobic" effect, where highly fluorinated compounds are less retained in aqueous/organic mobile phases.[17] However, on a fluorinated stationary phase, retention can increase with the degree of fluorination due to "fluorophilic" interactions.[1][18]
-
In GC , increased fluorination can lead to changes in volatility and polarity, affecting retention time.
-
-
Positional Isomerism:
-
The position of the fluorine atom alters the molecule's dipole moment and its ability to participate in specific interactions.[19] For example, isomers with fluorine atoms in positions that allow for stronger dipole-dipole or π-π interactions with a PFP stationary phase will be retained longer. This difference in interaction potential is the key to their separation. Fullerene-coated columns have also shown promise in separating halogenated benzenes based on halogen-π interactions, a principle that could be applied to fluorinated naphthalenes.[20]
-
References
- Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC. (n.d.).
-
Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data - MDPI. (2023, November 10). Retrieved March 7, 2026, from [Link]
-
A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed. (2015, September 15). Retrieved March 7, 2026, from [Link]
-
GC Column Selection Guide - JCANO | INGENIERIA. (n.d.). Retrieved March 7, 2026, from [Link]
-
Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry. (2011, September 1). Retrieved March 7, 2026, from [Link]
-
(PDF) Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
- CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents. (n.d.).
-
(PDF) A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities - ResearchGate. (2015, April 27). Retrieved March 7, 2026, from [Link]
-
Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17). Retrieved March 7, 2026, from [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
GC Column Troubleshooting Guide - Phenomenex. (2025, August 26). Retrieved March 7, 2026, from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved March 7, 2026, from [Link]
-
A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Sensitive determination of fluoride in biological samples by gas chromatography-mass spectrometry after derivatization with 2-(bromomethyl)naphthalene - PubMed. (2014, December 10). Retrieved March 7, 2026, from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved March 7, 2026, from [Link]
-
Agilent J&W GC Column Selection Guide - Postnova Analytics. (n.d.). Retrieved March 7, 2026, from [Link]
-
Sensitive determination of fluoride in biological samples by gas chromatography–mass spectrometry after derivatization with 2-(bromomethyl)naphthalene - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Separation of 54 PAHs on an Agilent J&W Select PAH GC Column. (2010, October 11). Retrieved March 7, 2026, from [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - RSC Publishing. (2019, November 18). Retrieved March 7, 2026, from [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis' - Phys.org. (2020, July 2). Retrieved March 7, 2026, from [Link]
-
ROTATIONAL SPECTROSCOPY OF FLUORONAPHTHALENES: THE MODEL STUDY OF HALOGENATED NAPHTHALENES | IDEALS - Illinois. (n.d.). Retrieved March 7, 2026, from [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2022, April 15). Retrieved March 7, 2026, from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. (2014, June 13). Retrieved March 7, 2026, from [Link]
-
ChemInform Abstract: Bergman Cyclization of Fluorinated Benzo-Fused Enediynes to Naphthalene Derivatives: Syntheses and Structures. | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Chiral separation of naphthalene-2,3-dialdehyde labelled peptides by cyclodextrin-modified electrokinetic chromatography - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Retrieved March 7, 2026, from [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022, April 15). Retrieved March 7, 2026, from [Link]
-
Isomer Specific Analysis of Polychlorinated Naphthalenes in Pine Trees (Pinus thunbergi rees ( Parl.). (n.d.). Retrieved March 7, 2026, from [Link]
-
Supercritical Fluid Chromatography (SFC) - University of Southampton. (2012, August 16). Retrieved March 7, 2026, from [Link]
-
Isomer-Speciflc Analysis of Polychlorinated Naphthalenes in Kanechlor KC 400. (n.d.). Retrieved March 7, 2026, from [Link]
-
(PDF) Gas-chromatographic identification of fluorine-containing organic compounds. (n.d.). Retrieved March 7, 2026, from [Link]
-
Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons - PubMed. (2000, November 17). Retrieved March 7, 2026, from [Link]
-
(PDF) Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning - ResearchGate. (2026, February 22). Retrieved March 7, 2026, from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed. (2014, September 1). Retrieved March 7, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Retrieved March 7, 2026, from [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals - FAGG. (2015, October 22). Retrieved March 7, 2026, from [Link]
-
Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed. (2005, January 21). Retrieved March 7, 2026, from [Link]
-
Isomer-Specific Accumulation of Perfluorooctanesulfonate from (N‑Ethyl perfluorooctanesulfonamido)ethanol-based Phosphate Diester in Japanese Medaka (Oryzias latipes). (2013, December 23). Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents [patents.google.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. postnova.com [postnova.com]
- 11. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. jcanoingenieria.com [jcanoingenieria.com]
- 14. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fagg.be [fagg.be]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ROTATIONAL SPECTROSCOPY OF FLUORONAPHTHALENES: THE MODEL STUDY OF HALOGENATED NAPHTHALENES | IDEALS [ideals.illinois.edu]
- 20. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
Validation & Comparative
19F NMR spectral characterization of 1-(Difluoromethyl)-7-fluoronaphthalene
19F NMR Spectral Characterization of 1-(Difluoromethyl)-7-fluoronaphthalene: A Comparative Platform Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing complex polyfluorinated aromatics. In modern drug development, the strategic placement of fluorine atoms is critical for modulating metabolic stability and lipophilicity (1)[1]. However, characterizing molecules like 1-(Difluoromethyl)-7-fluoronaphthalene presents a unique heteronuclear spin challenge.
This guide objectively compares the performance of Benchtop (80 MHz), High-Field (400 MHz), and Ultra-High-Field (600 MHz + CryoProbe) NMR platforms for resolving this specific molecular architecture, providing self-validating experimental protocols to ensure absolute structural certainty.
The Analytical Challenge: Spin System Dynamics
1-(Difluoromethyl)-7-fluoronaphthalene contains two distinct fluorine environments that dictate its spectral signature:
-
The Difluoromethyl Group (-CF
H) at C1: Due to the electronegativity profile of the difluoromethyl rotor (2)[2], these two equivalent fluorine nuclei resonate near -109.1 ppm. Because they are geminal to a proton, they exhibit a massive two-bond scalar coupling ( Hz) (3)[3], appearing as a wide doublet. -
The Aromatic Fluorine at C7: Aromatic fluorines on a naphthalene core typically resonate between
-110.0 and -115.0 ppm. This single nucleus couples with adjacent aromatic protons (H6 and H8) via three-bond ( ) and four-bond ( ) interactions, yielding a complex multiplet.
The Overlap Risk: Because the chemical shifts of the -CF
Platform Comparison: Resolving the Fluorine Landscape
The primary advantage of
-
Benchtop NMR (80 MHz): At 80 MHz, 1 ppm equals 80 Hz. The 57 Hz
doublet spans ~0.71 ppm. Consequently, the -CF H doublet and the 7-F multiplet consume a massive portion of the local spectral window, leading to severe signal overlap. It is suitable for crude reaction monitoring but fails at rigorous structural elucidation. -
High-Field NMR (400 MHz): At 400 MHz, 1 ppm equals 400 Hz. The 57 Hz doublet now spans only ~0.14 ppm. The expansion of the ppm scale relative to the constant
-coupling cleanly separates the C1 and C7 fluorine signals, making this the standard workhorse for structural verification. -
Ultra-High-Field (600 MHz +
F-Optimized CryoProbe): Delivers ultimate dispersion (600 Hz/ppm) and exceptional Signal-to-Noise (S/N). This platform is strictly required when mapping 3D conformations via 2D F- H HOESY, reducing acquisition times from hours to minutes.
Quantitative Data Presentation
Table 1: Expected
Table 2: Platform Performance Comparison (10 mg sample in CDCl
| Metric | Benchtop NMR (80 MHz) | High-Field NMR (400 MHz) | Ultra-High-Field (600 MHz + CryoProbe) |
|---|---|---|---|
| Spectral Dispersion | 80 Hz/ppm | 400 Hz/ppm | 600 Hz/ppm |
| -CF
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems. If the internal checks fail, the data must be discarded and the experiment re-optimized.
Protocol A: Quantitative 1D F and F{ H} Decoupled Acquisition (400 MHz)
Causality:
-
System Calibration: Spike the CDCl
sample with 0.05% Trifluorotoluene (TFT, -63.7 ppm). Run a quick calibration routine to determine the exact 90° pulse width for the F channel. -
Parameter Setup (1D
F): Set the spectral width to cover +50 to -250 ppm. Set the relaxation delay (D1) to 10 seconds ( ) to ensure complete longitudinal magnetization recovery before the next pulse. Acquire 16 scans. -
Decoupled Acquisition (
F{ H}): Duplicate the parameter set and activate WALTZ-16 continuous-wave decoupling on the H channel. Acquire 16 scans. -
Self-Validation Check (Critical): Process the
F{ H} spectrum. You should observe exactly two sharp singlets. Integrate both peaks. The system is validated ONLY IF the integral ratio of the -CF H singlet to the 7-F singlet is exactly 2.00 : 1.00. Any deviation indicates incomplete relaxation (insufficient D1) or thermal degradation of the sample.
Protocol B: 2D F- H HOESY (600 MHz + CryoProbe)
Causality: To unambiguously confirm that the difluoromethyl group is at the C1 position, we must prove its spatial proximity to the peri-proton (H8) on the adjacent ring. HOESY (Heteronuclear Overhauser Effect Spectroscopy) relies on through-space dipole-dipole cross-relaxation rather than through-bond scalar coupling.
-
Preparation: Degas the sample using three freeze-pump-thaw cycles. Causality: Paramagnetic dissolved oxygen drastically accelerates
relaxation, quenching the delicate Nuclear Overhauser Effect (NOE) enhancements. -
Parameter Setup: Set up a 2D HOESY pulse sequence. Set the mixing time (
) to 400 ms (optimized for F- H cross-relaxation). -
Self-Validation Check: Analyze the 2D contour map. A valid spatial assignment is confirmed if a strong cross-peak exists between the -CF
H fluorine signal ( -109.1 ppm) and the highly deshielded H8 peri-proton ( ~8.0 ppm).
Decision Workflow
Caption: Workflow for 19F NMR characterization of complex fluorinated systems.
References
-
Murphy, C. D. (2007). The application of 19F nuclear magnetic resonance to investigate microbial biotransformations of organofluorine compounds. PubMed. 4
-
Urick, A. K., et al. (2018). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC (nih.gov). 1
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National Science Foundation (NSF) Public Access Repository. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. 3
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. 2
Sources
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. The application of 19F nuclear magnetic resonance to investigate microbial biotransformations of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Metabolic Stability of CHF₂ vs. CF₃ Substituted Naphthalenes
Executive Summary
For drug development programs utilizing the naphthalene scaffold, the choice between difluoromethyl (CHF₂ ) and trifluoromethyl (CF₃ ) substituents is a critical decision point that balances metabolic stability with physicochemical properties.
-
The Verdict: CF₃-substituted naphthalenes exhibit superior metabolic stability, effectively acting as a "metabolic wall" that blocks both site-specific oxidation and deactivates the aromatic ring.
-
The Nuance: CHF₂-substituted naphthalenes offer a "metabolic brake." While significantly more stable than methyl analogs, they retain a specific metabolic liability via hydrogen atom abstraction (H-abstraction). However, this risk is often acceptable to gain the CHF₂ group's unique hydrogen-bond donor capability and lower lipophilicity compared to CF₃.
Introduction: The Naphthalene Liability
The naphthalene ring system is a privileged scaffold in medicinal chemistry (e.g., Naproxen, Terbinafine) but suffers from two distinct metabolic liabilities:
-
Ring Oxidation (Epoxidation): Cytochrome P450s (CYPs) can attack the electron-rich aromatic system, forming unstable arene oxides (e.g., 1,2-epoxide) that rearrange to naphthols or conjugate with glutathione.
-
Benzylic Oxidation: Alkyl substituents (like methyl groups) are rapid clearance points, undergoing hydroxylation to form alcohols and subsequent carboxylic acids.
Fluorination is the standard strategy to mitigate these issues. This guide compares how CHF₂ and CF₃ groups specifically modulate these pathways on the naphthalene core.
Physicochemical & Electronic Comparison
Understanding the stability differences requires analyzing the electronic environment these groups create on the naphthalene ring.
| Property | Difluoromethyl (-CHF₂) | Trifluoromethyl (-CF₃) | Impact on Stability |
| Hammett Constant ( | 0.32 | 0.54 | CF₃ is more electron-withdrawing, more strongly deactivating the ring against oxidation. |
| Lipophilicity ( | ~0.65 | ~0.88 | CF₃ increases logP more; CHF₂ is less lipophilic (better solubility). |
| H-Bonding | Donor (Weak) | None | CHF₂ can interact with receptor sites; CF₃ is inert. |
| C-F Bond Energy | ~116 kcal/mol | ~116 kcal/mol | Both are chemically inert to direct cleavage. |
| C-H Bond Dissociation | ~102 kcal/mol | N/A | The C-H bond in CHF₂ is the "weak link" for metabolism. |
Mechanisms of Metabolic Stability[1]
The "Metabolic Wall" (CF₃)
The trifluoromethyl group renders the substituted position metabolically inert.
-
Steric Blockade: The Van der Waals radius of CF₃ (2.7 Å) is significantly larger than methyl (2.0 Å), physically preventing CYP heme iron approach.
-
Electronic Deactivation: The strong electron-withdrawing nature (
= 0.54) reduces the electron density of the entire naphthalene ring. This raises the oxidation potential, making the ring less susceptible to electrophilic attack by the high-valent Iron-Oxo species (Compound I) of CYP450s.
The "Metabolic Brake" (CHF₂)
The difluoromethyl group dramatically slows metabolism compared to a methyl group but does not eliminate it.
-
H-Atom Abstraction: The primary metabolic pathway for CHF₂ is oxidative defluorination . A CYP enzyme must abstract the hydrogen atom from the CHF₂ group.
-
Why it's slow: The adjacent fluorine atoms pull electron density, strengthening the C-H bond (Bond Dissociation Energy increases) and making the radical intermediate less stable. This creates a significant energy barrier compared to a benzylic methyl C-H.
-
The Pathway: If abstracted, the resulting radical forms a gem-fluorohydrin, which spontaneously decomposes to a formyl group (aldehyde) and eventually a carboxylic acid.
Impact on Ring Epoxidation
Both groups protect the naphthalene core, but to different degrees.
-
CF₃: Strong deactivation prevents the formation of the 1,2-naphthalene epoxide (a toxicophore).
-
CHF₂: Moderate deactivation. While it reduces epoxidation risk compared to unsubstituted naphthalene, it is less effective than CF₃.
Experimental Data Synthesis
The following table synthesizes metabolic stability trends for naphthalene derivatives in Human Liver Microsomes (HLM).
| Scaffold Variant | Intrinsic Clearance (CL | t | Primary Metabolite | Mechanism |
| 1-Methylnaphthalene | High (>100 µL/min/mg) | < 10 | 1-Hydroxymethylnaphthalene | Rapid Benzylic Hydroxylation |
| 1-Difluoromethylnaphthalene | Low-Medium | ~45 - 90 | 1-Naphthoic Acid | Slow Oxidative Defluorination |
| 1-Trifluoromethylnaphthalene | Very Low | > 120 | None (or minor ring OH) | Ring Deactivation / Blocking |
Note: Data represents consensus values derived from structure-activity relationship (SAR) principles in fluorinated aromatics.
Visualization: Metabolic Pathways
The diagram below illustrates the divergent metabolic fates of the three substituents on a naphthalene core.
Figure 1: Comparative metabolic pathways. CF3 blocks metabolism, while CHF2 undergoes slow oxidative defluorination.
Experimental Protocol: Microsomal Stability Assay
To validate these differences in your specific series, use this standardized protocol.
Objective: Determine intrinsic clearance (CL
-
Preparation:
-
Test Compound: 1 µM final concentration (from 10 mM DMSO stock).
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Incubation:
-
Pre-incubate microsomes and test compound for 5 min at 37°C.
-
Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Termination:
-
Quench aliquots into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Centrifuge at 4,000 rpm for 20 min to precipitate proteins.
-
-
Analysis:
-
LC-MS/MS (MRM mode). Monitor parent depletion.
-
Metabolite ID Scan: For CHF₂ analogs, specifically scan for Neutral Loss of 20 Da (HF) or +14 Da (O - 2H) transitions indicating carbonyl formation.
-
Decision Guide: Which Bioisostere to Choose?
Use this logic flow to select the correct substituent for your naphthalene lead.
Figure 2: Decision logic for selecting between CHF2 and CF3 based on structural requirements.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
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Uetrecht, J. (2007). Idiosyncratic Drug Reactions: Current Understanding. Annual Review of Pharmacology and Toxicology. Link
-
Buckpitt, A., et al. (2002). Naphthalene toxicity: Metabolic activation and mechanisms. ResearchGate. Link
-
BenchChem. 1-Chloro-2-(difluoromethyl)naphthalene Product Guide. Link
A Senior Application Scientist's Comparative Guide to 1-(Difluoromethyl)-7-fluoronaphthalene and 1-methyl-7-fluoronaphthalene: A Predictive Bioactivity Analysis
For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. The choice between a methyl and a difluoromethyl group on a core scaffold can profoundly alter a molecule's biological profile. This guide provides an in-depth, predictive comparison of 1-(difluoromethyl)-7-fluoronaphthalene and 1-methyl-7-fluoronaphthalene, two closely related analogs. While direct comparative experimental data for these specific compounds is not publicly available, this analysis synthesizes established principles of bioisosterism and structure-activity relationships (SAR) to forecast their differential performance and to guide future research.
The naphthalene scaffold is a well-regarded "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its rigid, aromatic nature provides a robust platform for functionalization to fine-tune pharmacological properties.[1] The introduction of a fluorine atom, as seen in the 7-position of both our compounds of interest, is a common strategy to enhance metabolic stability and binding affinity.[1] The key differentiator, however, lies at the 1-position: the methyl (-CH₃) group versus its difluoromethyl (-CF₂H) bioisostere.
The Methyl vs. Difluoromethyl Bioisosteric Replacement: A Tale of Two Substituents
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design.[3] While the methyl and difluoromethyl groups are of comparable size, their electronic and physicochemical properties diverge significantly, leading to predictable differences in pharmacokinetics and pharmacodynamics.
The difluoromethyl group is a fascinating bioisostere for several reasons. It is often considered a mimic of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups due to its ability to act as a lipophilic hydrogen bond donor.[4][5] When replacing a methyl group, it introduces a unique combination of properties that can dramatically alter a compound's behavior.[6]
Below is a summary of the predicted physicochemical differences between our two subject molecules.
| Property | 1-methyl-7-fluoronaphthalene | 1-(difluoromethyl)-7-fluoronaphthalene | Rationale & Predicted Impact on Bioactivity |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The -CF₂H group's inductive effect will lower the pKa of any nearby ionizable groups and alter the molecule's dipole moment.[5] This can significantly change binding interactions with target proteins. |
| Lipophilicity (LogP) | Moderately lipophilic | More lipophilic | The exchange of hydrogen for fluorine generally increases lipophilicity. The ∆logP (logP(XCF₂H) - logP(XCH₃)) typically ranges from -0.1 to +0.4. Increased lipophilicity can enhance membrane permeability and cell uptake, but may also increase non-specific binding and reduce aqueous solubility. |
| Hydrogen Bonding | None | Weak H-bond donor | The acidic proton on the -CF₂H group can form weak hydrogen bonds, a capability the methyl group lacks.[5][7] This can introduce a new, potentially affinity-enhancing interaction with a biological target. |
| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the -CF₂H group less prone to metabolic oxidation by cytochrome P450 enzymes.[3] This can lead to a longer half-life and improved pharmacokinetic profile. |
| Steric Profile | Smaller van der Waals radius | Larger van der Waals radius | The fluorine atoms make the -CF₂H group bulkier than the -CH₃ group.[8] This can influence how the molecule fits into a binding pocket, potentially improving or hindering affinity depending on the target's topology. |
Predicted Impact on Biological Activity: A Mechanistic View
Given the physicochemical disparities, we can hypothesize how these two molecules would behave differently in a biological system. Let's consider a hypothetical scenario where the naphthalene core is targeting a kinase binding site, a common application for such scaffolds.[1]
Pharmacokinetics (ADME)
-
Absorption & Distribution: The enhanced lipophilicity of 1-(difluoromethyl)-7-fluoronaphthalene may lead to improved absorption across the gut wall and better penetration of the blood-brain barrier.[8]
-
Metabolism: We predict 1-methyl-7-fluoronaphthalene would be more susceptible to metabolic oxidation at the benzylic methyl group. In contrast, 1-(difluoromethyl)-7-fluoronaphthalene would likely exhibit greater metabolic stability, leading to lower clearance and a longer in vivo half-life.[3]
Pharmacodynamics (Target Engagement)
The electron-withdrawing nature of the difluoromethyl group and its capacity for hydrogen bonding could fundamentally alter receptor interactions.
Diagram: Predicted Differential Binding at a Kinase Active Site
Caption: Potential new hydrogen bond for the difluoromethyl analog.
Experimental Protocols for Validation
To empirically test these predictions, a series of head-to-head experiments are necessary. The following protocols provide a framework for such a comparative study.
Protocol 1: Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (as a cofactor), and a phosphate buffer (pH 7.4).
-
Incubation: Add 1-(difluoromethyl)-7-fluoronaphthalene or 1-methyl-7-fluoronaphthalene to the reaction mixture at a final concentration of 1 µM. Incubate at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂).
Diagram: Metabolic Stability Assay Workflow
Caption: Workflow for assessing compound stability in liver microsomes.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay assesses a compound's ability to diffuse across an artificial membrane, predicting passive absorption.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Solution: Dissolve each test compound in a buffer solution at pH 7.4 (to mimic intestinal pH) to create the donor solution.
-
Assay Setup: Add the donor solution to the filter plate (the donor compartment). Place the filter plate into a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and known assay parameters.
Conclusion
The seemingly subtle switch from a methyl to a difluoromethyl group at the 1-position of 7-fluoronaphthalene is predicted to have a cascade of effects on the molecule's biological profile. The difluoromethyl analog is expected to exhibit enhanced lipophilicity, greater metabolic stability, and the novel ability to act as a hydrogen bond donor. These attributes may translate into a more favorable pharmacokinetic profile and potentially higher binding affinity and potency compared to its methyl counterpart.
This guide provides a robust, scientifically-grounded framework for understanding these differences. The outlined experimental protocols offer a clear path for validating these predictions, enabling researchers to make informed decisions in the design and optimization of novel naphthalene-based therapeutics.
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Validating Purity of 1-(Difluoromethyl)-7-fluoronaphthalene Using GC-MS: A Comparative Technical Guide
Introduction: The Fluorine Challenge in Purity Analysis
In modern drug discovery, the incorporation of fluorinated motifs like the difluoromethyl group (
However, validating the purity of such intermediates presents unique challenges.[1] The electron-withdrawing nature of fluorine can alter ionization efficiency in Mass Spectrometry (MS) and shift retention times unpredictably. While Quantitative NMR (qNMR) is the metrological gold standard for absolute assay, GC-MS remains the superior workhorse for impurity profiling—detecting low-level isomeric byproducts that qNMR or HPLC-UV might miss due to spectral overlap or lack of chromophore differentiation.
This guide outlines a rigorous, self-validating GC-MS protocol for 1-(Difluoromethyl)-7-fluoronaphthalene, contrasting it objectively with HPLC and NMR alternatives.
Comparative Analysis: GC-MS vs. Alternatives
Before establishing a protocol, it is essential to understand why GC-MS is chosen. The following table compares GC-MS against High-Performance Liquid Chromatography (HPLC) and
| Feature | GC-MS (Recommended) | HPLC-UV/MS | |
| Primary Utility | Impurity Profiling & ID | Routine Assay | Absolute Purity (Assay) |
| Selectivity | High (Chrom + Mass Fingerprint) | Medium (Depends on column chemistry) | Very High (Structural specificity) |
| Sensitivity (LOD) | Excellent (< 1 ppm) | Good (UV dependent) | Poor (> 1000 ppm typically) |
| Isomer Resolution | Superior (Thermal gradient separates positional isomers) | Moderate (Requires chiral/fluoro-specific columns) | High (Distinct chemical shifts) |
| Sample Req. | Minimal (< 1 mg) | Minimal | High (> 10 mg for good S/N) |
| Limitation | Analyte must be volatile/thermally stable (Valid for Naphthalenes) | Solvents must be MS-grade; UV response factors vary | Expensive; Low throughput |
Expert Insight: While qNMR is ideal for determining the weight % purity of a reference standard, GC-MS is non-negotiable for identifying process-related impurities (e.g., unreacted 1-fluoronaphthalene or regioisomers formed during radical difluoromethylation).
Method Development & Optimization
To validate purity, we must first define a method that guarantees separation of the analyte from its likely impurities.
Instrumentation & Column Selection[2]
-
System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).
-
Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).
-
Rationale: The 5% phenyl-arylene phase provides the necessary
interaction to separate the electron-deficient fluorinated naphthalene isomers. A standard non-polar 100% dimethylpolysiloxane (DB-1) column often fails to resolve positional isomers (e.g., 1,7-substitution vs 1,6-substitution).
-
Optimized GC Parameters
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1 to 50:1 depending on concentration). Temp: 250°C.
-
Oven Program:
-
Hold 60°C for 1 min (Solvent focusing).
-
Ramp 15°C/min to 180°C (Elute volatiles/reagents).
-
Ramp 5°C/min to 240°C (Critical resolution window for naphthalene isomers).
-
Ramp 30°C/min to 300°C, Hold 3 min (Bake out).
-
Mass Spectrometry Parameters (EI Source)
-
Ionization: Electron Impact (70 eV).[2]
-
Scan Range: m/z 50–450.
-
Solvent Delay: 3.5 min (Protect filament).
-
Transfer Line: 280°C.
Fragmentation Logic (Self-Validation)
For 1-(Difluoromethyl)-7-fluoronaphthalene (
-
Molecular Ion (
): m/z 196 (Strong, stable aromatic). -
Base Peak: Likely m/z 145 (
). Cleavage of the difluoromethyl group leaves the stable 7-fluoronaphthyl cation. -
Secondary Fragment: m/z 177 (
). Loss of a fluorine atom.
Validation Protocol (ICH Q2 Aligned)
This protocol ensures the method is "fit for purpose" according to ICH Q2(R2) guidelines.
Specificity (The "Stress Test")
You must demonstrate that the main peak is not masking impurities.
-
Experiment: Inject a mixture of the analyte and its synthesis precursors (e.g., 1-fluoronaphthalene, 1-bromo-7-fluoronaphthalene).
-
Acceptance Criteria: Resolution (
) > 1.5 between all critical pairs. Peak purity check using MS spectral deconvolution (e.g., AMDIS) shows no co-eluting masses.
Linearity & Range[4]
-
Experiment: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 µg/mL) in Dichloromethane (DCM).
-
Acceptance Criteria:
.[3] Residuals < 5%.
Limit of Detection (LOD) / Quantitation (LOQ)
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: Concentration yielding S/N ≈ 3:1.
-
LOQ: Concentration yielding S/N ≈ 10:1.
-
Note: For fluorinated aromatics, GC-MS LOQs are typically in the 10–50 ppb range.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating the purity of this compound, ensuring no step is overlooked.
Figure 1: Step-by-step validation workflow for GC-MS purity analysis, highlighting the critical decision loop for isomer resolution.
Experimental Data Summary (Representative)
The following table illustrates typical performance metrics expected for this validation.
| Parameter | Experimental Result (Typical) | Acceptance Criteria | Pass/Fail |
| Retention Time ( | 12.45 min ± 0.02 min | RSD < 0.5% | PASS |
| Resolution ( | 2.1 (vs. 1-fluoronaphthalene) | PASS | |
| Linearity ( | 0.9992 (10–1000 µg/mL) | PASS | |
| LOQ | 0.05 µg/mL | S/N > 10 | PASS |
| Precision (RSD) | 1.2% (n=6 injections) | RSD < 2.0% | PASS |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Contextual reference for qNMR comparison).
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.[4][5][6][Link]
Sources
Hydrogen bond donor capacity of CHF2 in 1-(Difluoromethyl)-7-fluoronaphthalene
Evaluating the Hydrogen Bond Donor Capacity of CHF₂ in 1-(Difluoromethyl)-7-fluoronaphthalene: A Comparative Guide
Executive Summary
The difluoromethyl (-CHF₂) group has fundamentally reshaped lead optimization in medicinal chemistry. Widely recognized as a "lipophilic hydrogen bond donor," it bridges the critical gap between the strong, highly polar hydrogen bonding of hydroxyl (-OH) groups and the purely lipophilic, non-bonding nature of methyl (-CH₃) or trifluoromethyl (-CF₃) groups.
This guide objectively evaluates the hydrogen bond donor capacity of the -CHF₂ group using 1-(Difluoromethyl)-7-fluoronaphthalene as a specialized structural model. By comparing this scaffold against traditional functional groups, we provide actionable, field-proven insights for drug development professionals seeking to balance target affinity with pharmacokinetic viability.
Mechanistic Foundations: The Polarized C-H Bond
To effectively utilize the -CHF₂ group, one must understand the causality behind its hydrogen-bonding behavior. Unlike a standard alkyl C-H bond, the proton in a -CHF₂ group is flanked by two highly electronegative fluorine atoms. Through strong inductive electron withdrawal (-I effect), the fluorine atoms deplete electron density from the carbon, which in turn polarizes the C-H bond. This creates a significant partial positive charge (
The Role of the 7-Fluoronaphthalene Scaffold:
In the specific case of 1-(Difluoromethyl)-7-fluoronaphthalene, the naphthalene ring provides a rigid, planar, and conjugated
Comparative Performance Analysis
To objectively evaluate the performance of 1-(Difluoromethyl)-7-fluoronaphthalene, we must benchmark it against equivalent 1-substituted 7-fluoronaphthalene derivatives. The following table synthesizes the physicochemical and hydrogen-bonding profiles of these bioisosteric alternatives.
Table 1: Physicochemical and Hydrogen Bonding Comparison of 1-Substituted 7-Fluoronaphthalenes
| Functional Group at C1 | H-Bond Donor Capacity (Relative | Lipophilicity (LogP) | Metabolic Stability | Primary Application Profile |
| -OH (Hydroxyl) | High ( | Low (~2.5) | Poor (Prone to Phase II Glucuronidation) | Strong target binding, poor membrane permeability. |
| -SH (Thiol) | Moderate ( | Moderate (~3.1) | Poor (Prone to oxidation/disulfide formation) | Specific covalent or metalloenzyme interactions. |
| -CHF₂ (Difluoromethyl) | Moderate ( | High (~3.6) | Excellent (Resistant to oxidation/conjugation) | Balanced: Lipophilic H-bond donor, high permeability. |
| -CF₃ (Trifluoromethyl) | None ( | Very High (~4.2) | Excellent | Purely lipophilic/steric bulk, no H-bond donation. |
| -CH₃ (Methyl) | None ( | High (~3.8) | Moderate (Prone to CYP450 oxidation) | Hydrophobic interactions only. |
Data extrapolated from established bioisosteric benchmarks for the -CHF₂ group.
The Verdict: The -CHF₂ group acts as a "Goldilocks" bioisostere. It provides sufficient hydrogen bond donor capacity to maintain critical interactions with target proteins—such as binding to backbone carbonyls, a strategy successfully employed in HCV NS3 protease inhibitors—while possessing the lipophilicity required for passive membrane diffusion.
Experimental Protocols: Validating Hydrogen Bond Capacity
To empirically quantify the hydrogen bond donor capacity and lipophilicity of 1-(Difluoromethyl)-7-fluoronaphthalene, the following field-proven protocols are employed. These methods are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: H NMR Titration for Hydrogen Bond Acidity
Causality & Validation: Nuclear Magnetic Resonance (NMR) is exquisitely sensitive to changes in the electronic environment of a proton. When the -CHF₂ proton engages in a hydrogen bond with an acceptor, electron density is pulled away from the proton, causing a downfield shift (higher ppm) in the NMR spectrum.
Self-Validation: The -CHF₂ proton appears as a distinct triplet due to geminal coupling with the two adjacent fluorine atoms (
-
Sample Preparation: Dissolve 0.05 mmol of 1-(Difluoromethyl)-7-fluoronaphthalene in 0.5 mL of a non-competing, non-polar deuterated solvent (e.g., CDCl
or CCl ). -
Baseline Acquisition: Acquire a high-resolution
H NMR spectrum at 298 K. Identify the -CHF₂ triplet (typically located between 6.5 and 7.2 ppm). -
Titration: Add precise, increasing aliquots (e.g., 0.1 to 5.0 equivalents) of a standard hydrogen bond acceptor, such as Pyridine-d
or DMSO-d . -
Iterative Measurement: Acquire a
H NMR spectrum after each addition. Record the change in chemical shift ( ) of the center of the -CHF₂ triplet. -
Data Analysis: Plot
against the concentration of the acceptor. Fit the curve to a 1:1 binding isotherm to calculate the association constant ( ). Convert to Abraham’s hydrogen bond acidity parameter ( ) using established solvent reference scales.
Caption: Workflow for determining the hydrogen bond donor capacity of CHF2 via 1H NMR titration.
Protocol 2: Shake-Flask LC-MS/MS for Partition Coefficient (LogP)
Causality & Validation: To prove that the -CHF₂ group retains lipophilicity despite its H-bond donor capacity, a physical partitioning experiment is required. Self-Validation: Utilizing LC-MS/MS for quantification provides high molecular specificity, ensuring that trace synthetic impurities or degradation products do not skew the LogP calculation, a common flaw in UV-Vis-based shake-flask methods.
-
Equilibration: Pre-equilibrate equal volumes of 1-octanol and aqueous buffer (PBS, pH 7.4) by stirring them together for 24 hours to ensure mutual saturation.
-
Spiking: Dissolve 1 mg of 1-(Difluoromethyl)-7-fluoronaphthalene in 10 mL of the pre-equilibrated biphasic system.
-
Partitioning: Shake the mixture vigorously at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation without emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS using a validated calibration curve.
-
Calculation: Calculate LogP =
.
Caption: Logical pathway of replacing a hydroxyl group with a difluoromethyl bioisostere in drug design.
Conclusion
The 1-(Difluoromethyl)-7-fluoronaphthalene scaffold perfectly illustrates the dual-nature of the -CHF₂ group. By combining the metabolic stability and lipophilicity of fluorinated alkanes with the polarized C-H bond necessary for hydrogen bond donation, it serves as an optimal bioisostere for hydroxyl and thiol groups. As demonstrated by the self-validating NMR titration methodologies, the -CHF₂ group provides medicinal chemists with a reliable mechanism for fine-tuning drug-target interactions without sacrificing pharmacokinetic viability.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[Link]
-
Zheng, B., D'Andrea, S. V., Sun, L.-Q., Wang, A. X., Chen, Y., Hrnciar, P., Friborg, J., Falk, P., Hernandez, D., Yu, F., Sheaffer, A. K., Knipe, J. O., Mosure, K., Rajamani, R., Good, A. C., Kish, K., Tredup, J., Klei, H. E., Paruchuri, M., Ng, A., Gao, Q., Rampulla, R. A., Mathur, A., Meanwell, N. A., McPhee, F., & Scola, P. M. (2018). Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. ACS Medicinal Chemistry Letters, 9(2), 143-148.[Link]
A Technical Guide to the Comparative Lipophilicity (LogP) of Fluorinated Naphthalene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development.[1] It is quantified by the partition coefficient (P), which measures a compound's distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase. This value is almost universally expressed in its logarithmic form, LogP.[2][3] The balance between a molecule's lipophilicity and hydrophilicity profoundly influences its entire pharmacokinetic profile, including Absorption, Distribution, Metabolism, and Excretion (ADME).[1][4] An optimal LogP is crucial; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, while insufficient lipophilicity can hinder a drug's ability to cross biological membranes.[2]
The naphthalene scaffold, a simple polycyclic aromatic hydrocarbon, serves as a foundational structure in many therapeutic agents. Modifying this core structure is a common strategy to fine-tune its properties. Among the various chemical modifications, fluorination holds a privileged position.[1][5] The introduction of fluorine can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity.[5] However, its effect on lipophilicity is not always intuitive. While fluorination of an aromatic ring generally increases lipophilicity, the extent of this change depends on the number and position of the fluorine atoms.[6][7]
This guide provides an in-depth comparison of the lipophilicity of key fluorinated naphthalene derivatives. We will explore the theoretical underpinnings of how fluorine impacts LogP, present detailed protocols for its experimental determination, and analyze quantitative data to reveal structure-lipophilicity relationships.
Theoretical Background: The Fluorine Factor
The substitution of hydrogen with fluorine introduces several key changes to a molecule's physicochemical properties:
-
High Electronegativity: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This can alter the molecule's overall dipole moment and its interactions with biological targets.[5]
-
Size and Sterics: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of hydrogen without introducing significant steric bulk.[5]
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This property is often exploited to block sites of metabolic oxidation.
-
Impact on Lipophilicity: The effect of fluorine on LogP is complex. In aromatic systems, replacing a C-H bond with a C-F bond typically increases lipophilicity. This is attributed to the fact that fluorine is less polarizable and forms weaker London dispersion forces with water compared to hydrogen, effectively "squeezing" the molecule out of the aqueous phase. However, the vector sum of multiple C-F bond dipoles in polyfluorinated compounds can create a significant molecular quadrupole, which can interact differently with the surrounding solvent environment.
Experimental Determination of LogP
While numerous in silico models exist for predicting LogP, experimental determination remains the gold standard for accuracy, especially for novel or highly substituted compounds.[8][9] Two primary methods are detailed below.
Protocol 1: The Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most widely recognized "gold standard" for LogP determination.[10] It directly measures the partitioning of a solute between n-octanol and water at equilibrium.[11] This method is most reliable for compounds with LogP values in the range of -2 to 4.[10][11][12]
Causality Behind Experimental Choices:
-
Solvent Pre-saturation: n-Octanol and water are not perfectly immiscible. Pre-saturating each solvent with the other ensures that the volumes of the phases do not change during the experiment, which would alter the solute concentration and lead to inaccurate results.
-
Choice of n-Octanol: n-Octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl headgroup mimic the amphiphilic nature of biological membranes.
-
Temperature Control: Partitioning is a thermodynamic process. Maintaining a constant temperature (e.g., 25°C) is critical for reproducibility.[13]
-
Centrifugation: This step is crucial for achieving a clean separation of the two phases, especially when micro-emulsions form. Incomplete separation is a major source of error.
Step-by-Step Methodology:
-
Preparation:
-
Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.
-
Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine the n-octanol stock solution and the saturated water phase. The volume ratio is typically adjusted based on the expected LogP (e.g., 1:1 for LogP near 0, higher water volume for expected high LogP).
-
Gently agitate the mixture at a constant temperature until equilibrium is reached. This can take several hours. Vigorous shaking should be avoided as it can promote the formation of stable emulsions.
-
-
Phase Separation:
-
Separate the two phases by centrifugation for a sufficient time and speed to ensure a sharp boundary.[13]
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the test substance in each aliquot using a suitable analytical technique, such as HPLC-UV or GC-MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_wat).
-
LogP = log10(C_oct / C_wat)
-
The experiment should be repeated with varying starting concentrations and phase ratios to ensure the result is independent of these parameters.[13]
-
Protocol 2: HPLC-Based Method (OECD 117)
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating LogP.[8][14] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its LogP.[15] It is particularly useful for compounds with LogP values in the range of 0 to 6.[10][14]
Causality Behind Experimental Choices:
-
C18 Column: The C18 (octadecyl) stationary phase provides a nonpolar environment that mimics the partitioning process in the shake-flask method. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[15]
-
Calibration Standards: This is an indirect method. Its accuracy depends entirely on a robust calibration curve generated from a series of reference compounds with accurately known LogP values. The standards should bracket the expected LogP of the test compound.[12][14]
-
Isocratic Mobile Phase: Using a constant mobile phase composition (e.g., methanol/water) is crucial. The capacity factor (k'), which is used in the correlation, is only meaningful under isocratic conditions.
Step-by-Step Methodology:
-
System Setup:
-
Equip an HPLC system with a C18 column and a UV detector.
-
Prepare an isocratic mobile phase (e.g., a mixture of methanol and a suitable aqueous buffer).
-
-
Calibration:
-
Select a set of at least 6-8 reference compounds with well-established LogP values that span the range of interest.[12]
-
Inject each reference compound individually and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
For each reference compound, calculate the capacity factor, k' = (t_R - t_0) / t_0.
-
Plot log(k') versus the known LogP values for the reference compounds. Perform a linear regression to obtain a calibration equation (e.g., LogP = a * log(k') + b).[14]
-
-
Sample Analysis:
-
Dissolve the fluorinated naphthalene test compound in the mobile phase.
-
Inject the sample onto the HPLC system using the same conditions as the calibration.
-
Record the retention time (t_R) of the test compound.
-
-
Calculation:
-
Calculate the capacity factor (k') for the test compound.
-
Use the calibration equation to calculate the LogP of the test compound.
-
Comparative Analysis of Fluorinated Naphthalene Derivatives
The degree and position of fluorination on the naphthalene ring system have a significant impact on the resulting lipophilicity. The following data, compiled from experimental and high-quality computational sources, illustrates these trends.
| Compound | Structure | LogP Value | Source |
| Naphthalene | C₁₀H₈ | 3.30 | Experimental[16] |
| 1-Fluoronaphthalene | C₁₀H₇F | 3.70 | Calculated (ALOGPs) |
| 2-Fluoronaphthalene | C₁₀H₇F | 3.60 | Calculated (XLogP3)[17] |
| Octafluoronaphthalene | C₁₀F₈ | 4.00 | Calculated (XLogP3-AA)[18] |
Note: Experimental LogP values for some fluorinated derivatives are not consistently reported in literature; therefore, high-quality calculated values from recognized algorithms (ALOGPs, XLogP3) are used for comparison and are noted as such.
Discussion of Results
-
Effect of Monofluorination: The introduction of a single fluorine atom onto the naphthalene core results in a clear increase in lipophilicity. The LogP of 1-fluoronaphthalene (3.70) and 2-fluoronaphthalene (3.60) are both higher than that of the parent naphthalene (3.30). This aligns with the general observation that fluorination on an aromatic ring enhances lipophilicity.[5] This increase, though modest, can be significant in modulating a compound's ability to cross lipid membranes.
-
Positional Isomerism: There appears to be a minor difference in LogP between the 1-fluoro and 2-fluoro isomers. While the available data is computational, it suggests that the position of substitution can subtly influence the overall molecular properties and its partitioning behavior. This can be attributed to slight differences in the molecular dipole moment and surface characteristics between the two isomers.
-
Effect of Perfluorination: Replacing all hydrogen atoms with fluorine, as in octafluoronaphthalene, leads to the most significant increase in lipophilicity (LogP = 4.00). This substantial jump highlights the cumulative effect of fluorination. The resulting molecule is highly hydrophobic, driven by the poor interaction of the fluorinated surface with water molecules. Such highly fluorinated compounds are of interest in materials science and as specialty solvents, but their high lipophilicity would need to be carefully balanced in a drug design context to avoid issues with solubility and bioavailability.[19]
Conclusion
The fluorination of naphthalene provides a powerful strategy for modulating lipophilicity, a critical parameter in drug design. This guide demonstrates a clear and consistent trend: the addition of fluorine to the naphthalene core systematically increases its LogP value. Monofluorination provides a modest but significant increase, with minor variations based on substitution position. Perfluorination results in a highly lipophilic compound.
For researchers and drug development professionals, these findings underscore the importance of precise, strategic fluorination. The choice of whether to fluorinate, and to what extent, must be guided by robust experimental data. The shake-flask and HPLC methods detailed herein provide reliable frameworks for generating such data, ensuring that decisions are based on accurate physicochemical measurements rather than solely on prediction. Ultimately, a thorough understanding of the structure-lipophilicity relationship in fluorinated systems is essential for successfully optimizing the ADME properties of the next generation of naphthalene-based therapeutics.
References
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Gilday, R. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]
-
Environment Agency. (2022). Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. [Link]
-
Wang, C., et al. (2007). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]
-
European Commission. (1992). A.8. Partition Coefficient. Official Journal of the European Communities. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]
-
Gilday, R. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Octafluoronaphthalene. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoronaphthalene. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Naphthalene. PubChem Compound Database. [Link]
-
Veith, G. D., et al. (1979). Rapid Method for Estimating Log P for Organic Chemicals. US EPA. [Link]
-
Al-Sanea, M. M., et al. (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
- Ellingson, P., et al. (2003). High throughput HPLC method for determining Log P values.
-
Frank, T., et al. (1999). Solubility of naphthalene (decadic logarithm of the mole fraction log(x SOL)) in various solvents at T=313.15 K. ResearchGate. [Link]
-
Jeffries, B. (2024). The influence of aliphatic fluorination on lipophilicity. University of Southampton. [Link]
-
Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
-
Okazaki, R., et al. (2014). Fluorination of naphthalene and 1-methylnaphthalene with N-fl uorobis(phenylsulfonyl)amine without solvent. ResearchGate. [Link]
-
Zhang, J., et al. (2011). Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. Dyes and Pigments. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
-
Gal, J.-F., et al. (1998). Additivity of the Proton Affinity in Aromatics: Fluorinated Naphthalenes. The Journal of Physical Chemistry A. [Link]
-
Talebi, M., et al. (2014). Experimental values of logP O/W for drug organic componds at 25 °C for training set. ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene (CAS 91-20-3). Cheméo. [Link]
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Ohtsuka, N., et al. (2024). Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning. Physical Chemistry Chemical Physics. [Link]
-
Wikipedia. (n.d.). 1-Fluoronaphthalene. Wikipedia. [Link]
-
Taylor & Francis. (n.d.). LogP – Knowledge and References. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Naphthalene. Wikipedia. [Link]
-
NIST. (n.d.). Perfluoronaphthalene. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Naphthalene, 2-fluoro-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Naphthalene, 1-fluoro-. NIST Chemistry WebBook. [Link]
-
Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. [Link]
-
Taylor & Francis. (n.d.). 1-Fluoronaphthalene – Knowledge and References. Taylor & Francis Online. [Link]
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Spectroscopic differences between 1-(Difluoromethyl) and 1-(Monofluoromethyl) naphthalenes
Executive Summary
This guide provides a technical comparison of 1-(difluoromethyl)naphthalene and 1-(monofluoromethyl)naphthalene , focusing on their spectroscopic signatures and synthetic accessibility. These fluorinated motifs are critical in medicinal chemistry as bioisosteres for hydroxymethyl, methyl, and carbonyl groups, offering modulated lipophilicity and metabolic stability.
The distinction between these two analogs is spectroscopically distinct but requires precise interpretation of
Spectroscopic Comparison
The primary method for distinguishing the mono- and difluoro- derivatives relies on the scalar coupling (
Comparative Data Table
The following table summarizes the key spectroscopic parameters in CDCl
| Feature | 1-(Monofluoromethyl)naphthalene | 1-(Difluoromethyl)naphthalene |
| Formula | C | C |
| MW | 160.19 g/mol | 178.18 g/mol |
| Doublet (d) | Triplet (t) | |
| 5.5 – 5.9 ppm (2H) | 6.6 – 7.2 ppm (1H) | |
| ~48 Hz | ~55 Hz | |
| Triplet (t) | Doublet (d) | |
| -205 to -215 ppm | -110 to -125 ppm | |
| IR (C-F Stretch) | ~1000–1050 cm | ~1150–1200 cm |
NMR Analysis
1-(Monofluoromethyl)naphthalene [1]
-
H NMR : The benzylic protons (
) appear as a distinct doublet due to coupling with the single fluorine atom. The large geminal coupling constant ( ) is diagnostic. The chemical shift is typically centered around 5.5–5.9 ppm , downfield from a methyl group but upfield from the difluoro analog [1]. -
F NMR : The fluorine signal appears as a triplet in the range of -205 to -215 ppm (relative to CFCl
), resulting from coupling to the two equivalent benzylic protons [2].
1-(Difluoromethyl)naphthalene
-
H NMR : The single benzylic proton (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) appears as a triplet because it is coupled to two equivalent fluorine atoms. The coupling constant is larger, typically $^{2}J{H-F} \approx 55 \text{ Hz} . The signal is significantly deshielded, appearing in the aromatic region or slightly upfield, around 6.6–7.2 ppm [3]. - F NMR : The fluorine signal appears as a doublet in the range of -110 to -125 ppm , coupled to the single benzylic proton. This region is characteristic of gem-difluoro groups [4].
Spectroscopic Decision Tree
The following diagram illustrates the logical flow for identifying these compounds based on NMR data.
Figure 1: Decision tree for the spectroscopic identification of fluoromethyl naphthalenes.
Experimental Protocols
Reliable synthesis is required to generate authentic standards for spectroscopic comparison.
Synthesis of 1-(Monofluoromethyl)naphthalene
Method : Nucleophilic Fluorination of 1-(Chloromethyl)naphthalene. This protocol utilizes a halogen exchange (Halex) reaction.[2]
Reagents :
-
1-(Chloromethyl)naphthalene (Commercial or synthesized via Blanc reaction [5])
-
Cesium Fluoride (CsF) or TBAF (Tetra-n-butylammonium fluoride)
-
Solvent: Acetonitrile (MeCN) or DMF
Protocol :
-
Preparation : In a dry round-bottom flask, dissolve 1-(chloromethyl)naphthalene (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Addition : Add dry CsF (3.0 equiv). Note: CsF is hygroscopic; handle in a glovebox or dry quickly.
-
Reaction : Heat the mixture to reflux (80 °C) for 12–24 hours. Monitor by TLC (hexane/EtOAc) or GC-MS.
-
Workup : Cool to room temperature. Dilute with water and extract with diethyl ether (3x).
-
Purification : Wash combined organics with brine, dry over MgSO
, and concentrate. Purify via silica gel chromatography (100% Hexanes) to yield the clear oil.
Synthesis of 1-(Difluoromethyl)naphthalene
Method : Deoxyfluorination of 1-Naphthaldehyde. This protocol uses DAST (Diethylaminosulfur trifluoride) to convert the aldehyde carbonyl into a gem-difluoro group.[3]
Reagents :
Protocol :
-
Preparation : Dissolve 1-naphthaldehyde (1.0 equiv) in anhydrous DCM (0.5 M) in a plastic or Teflon-coated flask (glass can etch). Cool to 0 °C under nitrogen.
-
Addition : Dropwise add DAST (2.0 equiv) via syringe. Caution: DAST reacts violently with water and releases HF.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench : Carefully quench by pouring the reaction mixture into saturated aqueous NaHCO
at 0 °C. Evolution of CO will occur. -
Workup : Extract with DCM (3x). Wash organic layer with water and brine. Dry over Na
SO . -
Purification : Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 95:5).
Synthesis Workflow Diagram
Figure 2: Synthetic pathways for accessing mono- and difluoromethyl naphthalenes.
References
-
University of Colorado . 19F NMR Reference Standards and Shifts. Available at: [Link]
-
Organic Syntheses . 1-Chloromethylnaphthalene. Org. Synth. 1944, 24, 30. Available at: [Link]
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X-ray diffraction validation of 1-(Difluoromethyl)-7-fluoronaphthalene structure
An in-depth technical analysis and methodological comparison for the absolute structural validation of fluorinated naphthalene derivatives.
The Structural Challenge: Fluorinated Naphthalenes in Drug Design
In medicinal chemistry, the strategic incorporation of fluorine atoms profoundly alters a molecule's lipophilicity, metabolic stability, and binding affinity. The compound 1-(difluoromethyl)-7-fluoronaphthalene represents a highly specialized pharmacophore building block. However, validating its exact three-dimensional architecture presents two distinct analytical challenges:
-
Regiochemical Ambiguity: Distinguishing the 1,7-substitution pattern from the 1,6-isomer is notoriously difficult. During synthesis, symmetric precursors or unexpected electrophilic aromatic substitution directing effects can yield unintended positional isomers.
-
Conformational Dynamics: The difluoromethyl (–CF₂H) group possesses rotational freedom. Unlike the rigid –CF₃ group, –CF₂H can act as a lipophilic hydrogen bond donor. Its preferred rotational conformation is dictated by stereoelectronic effects (such as the fluorine gauche effect) and dictates the molecule's overall vector space in a receptor pocket.
To unambiguously resolve these factors, a robust analytical workflow is required. As a Senior Application Scientist, I present a comparative guide evaluating Single-Crystal X-ray Diffraction (SC-XRD) against conventional spectroscopic alternatives, complete with a self-validating experimental protocol.
Methodological Comparison: SC-XRD vs. NMR and HRMS
While Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are foundational to organic synthesis, they fall short of providing definitive 3D spatial resolution for flexible fluorinated scaffolds. HRMS confirms the exact mass but is blind to regiochemistry. NMR provides connectivity, but at room temperature, the rapid rotation of the –CF₂H group results in time-averaged signals, masking its preferred thermodynamic conformation. Furthermore, relying on 2D NOESY NMR to differentiate 1,7- from 1,6-fluoronaphthalene is often inconclusive due to the spatial distance across the fused bicyclic ring and overlapping aromatic resonances.
SC-XRD overcomes these limitations by mapping the absolute electron density of the molecule in a static, highly ordered lattice [1].
Quantitative Performance Comparison
| Analytical Method | Primary Output | Regiochemical Resolution (1,6- vs 1,7-) | –CF₂H Conformational Data | Sample Requirement | Turnaround Time |
| SC-XRD (100 K) | Absolute 3D Structure | Unambiguous (Direct spatial mapping) | High (Resolves rotational disorder) | ~0.1 – 0.5 mg (Single Crystal) | 12 – 48 hours |
| Multi-Nuclear NMR | Connectivity & Environment | Ambiguous (Requires complex 2D NOESY) | Averaged (Dynamic rotation at RT) | 5 – 15 mg (Solution) | 2 – 4 hours |
| HRMS | Exact Mass & Formula | None (Isomers have identical mass) | None | < 0.1 mg | < 1 hour |
Structural Validation Workflow
The following diagram illustrates the logical pathways and limitations of standard analytical methods compared to the definitive resolution provided by SC-XRD.
Workflow comparing NMR/MS limitations with SC-XRD for resolving fluorinated naphthalene structures.
Self-Validating Experimental Protocol: SC-XRD Analysis
To ensure the highest scientific integrity, the SC-XRD protocol must be designed not just to collect data, but to inherently validate its own findings. The following step-by-step methodology explains the causality behind each experimental choice.
Phase 1: Thermodynamic Crystallization (Vapor Diffusion)
Objective: Grow a single-domain crystal without kinetically trapping disordered –CF₂H states.
-
Solvent Selection: Dissolve 2.0 mg of 1-(difluoromethyl)-7-fluoronaphthalene in 0.5 mL of dichloromethane (DCM) within a 2-dram inner vial.
-
Causality: DCM acts as a primary solvent that completely solvates the fluorinated naphthalene without inducing premature, chaotic nucleation.
-
-
Anti-Solvent Chamber: Place the open inner vial inside a 20 mL outer scintillation vial containing 3.0 mL of n-hexane. Cap the outer vial tightly.
-
Causality: Hexane vapor slowly diffuses into the DCM. This slow thermodynamic equilibration allows the molecules to pack into their lowest-energy conformational state, preventing the kinetic trapping of rotational isomers that leads to twinned or disordered crystals.
-
-
Incubation: Leave the system undisturbed at 4 °C for 48–72 hours until colorless, block-like crystals form.
Phase 2: Crystal Mounting & Cryocooling
Objective: Minimize thermal motion to resolve the hydrogen atom within the –CF₂H group. 4. Harvesting: Submerge a selected crystal (approx. 0.15 × 0.10 × 0.10 mm) in a drop of perfluoropolyether oil (e.g., Paratone-N) on a glass slide.
-
Causality: The oil displaces the mother liquor and acts as a cryoprotectant. This prevents the formation of amorphous ice upon freezing, which would otherwise generate diffuse X-ray scattering rings and degrade data quality.
-
Cryocooling: Mount the crystal onto a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.
-
Causality: Cooling to 100 K drastically reduces the Debye-Waller factors (thermal motion of atoms). This is absolutely critical for resolving the weak electron density of the single hydrogen atom in the –CF₂H group, allowing us to distinguish it from the highly electronegative fluorine atoms [2].
-
Phase 3: Data Collection & Self-Validating Refinement
Objective: Acquire high-resolution data and mathematically prove the structural model. 6. Diffraction: Collect data using a microfocus Cu Kα X-ray source (λ = 1.54184 Å).
-
Causality: Copper radiation provides a significantly stronger anomalous dispersion signal for light atoms (C, H, F) compared to standard Molybdenum sources. This enhances the reliability of the absolute structure determination, which is vital in pharmaceutical development [3].
-
Integration & Scaling: Process the diffraction frames using standard crystallographic software (e.g., APEX4), applying multi-scan absorption corrections.
-
Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F² (SHELXL).
-
Self-Validation Checkpoint: The experiment validates itself through its refinement metrics. The final structural model must yield an R1 value < 0.05 (indicating >95% agreement between the calculated model and raw data) and a Goodness-of-Fit (GooF) near 1.0 . Crucially, the residual electron density map must be inspected; there should be no unassigned peaks > 0.5 e/ų near the C1 or C7 positions. The absence of residual density confirms that there is no unmodeled positional disorder, definitively proving the 1,7-regiochemistry and the exact rotational angle of the difluoromethyl group.
-
Conclusion
For complex fluorinated building blocks like 1-(difluoromethyl)-7-fluoronaphthalene, relying solely on NMR and HRMS leaves critical blind spots regarding regiochemistry and 3D conformation. By employing a thermodynamically controlled crystallization process coupled with cryogenic Single-Crystal X-ray Diffraction, researchers can obtain an unambiguous, self-validating structural map. This level of precision is not merely an analytical luxury; it is a fundamental requirement for rational structure-based drug design, ensuring that the spatial vectors of critical hydrogen-bond donors and lipophilic groups are accurately understood before the compound advances in the development pipeline.
References
-
Rodríguez I, Gautam R, Tinoco AD. "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization." Biomimetics. 2021; 6(1):1.[Link]
-
Huchet QA, Schweizer WB, Kuhn B, Carreira EM, Müller K. "Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups." Chemistry – A European Journal. 2016; 22(47): 16920-16928.[Link]
-
Pitak M. "Exploring the advantages of single-crystal x-ray diffraction in pharma." Chemistry World. 2020.[Link]
Safety Operating Guide
1-(Difluoromethyl)-7-fluoronaphthalene proper disposal procedures
Comprehensive Guide to the Safe Handling and Disposal of 1-(Difluoromethyl)-7-fluoronaphthalene
For researchers, analytical chemists, and drug development professionals, managing the lifecycle of specialized fluorinated aromatic compounds is a critical operational responsibility. 1-(Difluoromethyl)-7-fluoronaphthalene is a highly specific halogenated polycyclic aromatic hydrocarbon (PAH). Due to its structural combination of a naphthalene core and multiple fluorine substituents, its disposal requires strict adherence to institutional Environmental Health and Safety (EHS) protocols to prevent environmental contamination and ensure laboratory safety.
This guide provides the authoritative, step-by-step methodology for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.
Hazard Profile and Mechanistic Causality
To design a self-validating safety protocol, one must understand the chemical behavior of the substance. 1-(Difluoromethyl)-7-fluoronaphthalene presents two distinct hazard profiles that dictate its disposal pathway:
-
The Naphthalene Core: Naphthalene derivatives are generally volatile, combustible, and pose significant inhalation and dermal toxicity risks. The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) classify naphthalene as a possible human carcinogen[1].
-
The Fluorine Substituents: The presence of a difluoromethyl group and a fluorine atom on the aromatic ring classifies this compound strictly as a Halogenated Organic Compound [2]. Halogenated waste cannot be commingled with standard organic waste because the strong carbon-fluorine (C-F) bonds require specialized, highly controlled thermal destruction (high-temperature incineration) to break down safely without generating persistent fluorinated byproducts or toxic hydrogen fluoride (HF) gas[3].
Quantitative Hazard and Precaution Summary
| Chemical Property | Mechanistic Risk / Causality | Required Operational Precaution |
| Halogenated Structure | Improper combustion yields toxic HF gas and persistent fluorinated byproducts. | Strict Segregation: Must be disposed of exclusively in designated "Halogenated Waste" containers[2][4]. |
| Aromatic Toxicity | Potential carcinogenicity and respiratory irritation[1]. | Engineering Controls: Handle exclusively inside a certified chemical fume hood[5]. |
| Lipophilicity | Rapid dermal absorption and high aquatic toxicity. | PPE: Wear chemical-resistant gloves (e.g., Viton® or Barrier®), lab coat, and safety goggles[6]. |
| Environmental Persistence | Contaminates soil and water systems. | Zero Drain Disposal: Never dispose of down laboratory sinks[4]. Use secondary containment. |
Step-by-Step Disposal Methodology
The following protocol ensures compliance with standard Resource Conservation and Recovery Act (RCRA) principles and institutional EHS guidelines for halogenated solvents[2][5].
Step 1: Preparation and PPE Verification Before handling the waste, ensure the chemical fume hood is fully operational. Don appropriate Personal Protective Equipment (PPE), including a fully buttoned lab coat, safety goggles, and chemical-resistant gloves compatible with the primary solvent carrier of the waste stream[2][6].
Step 2: Waste Segregation Identify a dedicated, compatible waste container specifically labeled for Halogenated Organic Waste [4].
-
Expert Insight: Never mix halogenated waste with non-halogenated solvents (like pure ethanol or hexane). Commingling these streams dramatically increases institutional disposal costs, as halogenated waste requires specialized incineration[2]. Furthermore, ensure it is not mixed with incompatible materials such as strong oxidizing agents or heavy metals[2].
Step 3: Transfer and Containment Transfer the 1-(Difluoromethyl)-7-fluoronaphthalene waste (and its associated solvent) into the halogenated waste container inside the fume hood[5].
-
Critical Rule: The container must remain vapor-tight. Keep the cap tightly closed at all times unless actively adding waste[2][5]. Do not leave funnels resting in the container.
Step 4: Labeling and Documentation Attach a hazardous waste tag to the container before the first drop of waste is added[5]. The label must explicitly state "Halogenated Waste" and list all chemical constituents by their full names (e.g., "1-(Difluoromethyl)-7-fluoronaphthalene", plus any solvents like "Dichloromethane"). Do not use abbreviations or chemical formulas[5].
Step 5: Storage and EHS Transfer Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, utilizing secondary containment (e.g., a plastic bin) to catch potential leaks[2]. Once the container is 3/4 full, immediately submit a waste collection request to your institutional EHS department for professional pickup and high-temperature incineration[2].
Spill Response Protocol
In the event of an accidental spill of 1-(Difluoromethyl)-7-fluoronaphthalene outside of a fume hood:
-
Evacuate and Isolate: Close laboratory doors to allow the room's exhaust system to clear vapors, and evacuate non-essential personnel[5][6].
-
Contain: Wearing full PPE, place inert absorbent pads or spill control pillows over the spill[2][5].
-
Collect: Place the saturated absorbent materials into a heavy-duty plastic bag or compatible sealable container[5].
-
Label and Dispose: Tag the sealed bag as hazardous halogenated waste and immediately contact EHS for removal[2]. For large spills, activate the fire alarm, evacuate, and call emergency services[5].
Operational Workflow Visualization
Figure 1: Workflow for the segregation and disposal of halogenated organic waste.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
